p-Toluic acid-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI Key |
LPNBBFKOUUSUDB-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of p-Toluic Acid-d7 in Advanced Bioanalytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioanalytical research, particularly in the fields of pharmacokinetics, metabolomics, and clinical diagnostics, the demand for precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. p-Toluic acid-d7, the deuterated analog of p-Toluic acid, has emerged as a critical tool for researchers. Its structural similarity and mass difference from its non-labeled counterpart make it an ideal internal standard for the quantification of aromatic organic acids and related metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the application of this compound in research, with a focus on its use in a validated liquid chromatography-mass spectrometry (LC-MS) method for the quantification of uremic toxins.
Core Application: An Internal Standard in Bioanalysis
The primary and most significant use of this compound in research is as an internal standard in quantitative analytical methods. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).
This compound is particularly well-suited for this role when analyzing aromatic organic acids due to several key properties:
-
Chemical Similarity: It closely mimics the chemical behavior of structurally related analytes during extraction and chromatographic separation.
-
Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for separate detection by a mass spectrometer while ensuring co-elution chromatographically.
-
Non-Endogenous Nature: It is not naturally present in biological samples, thus avoiding interference with the measurement of the endogenous analyte.
Featured Application: Quantification of p-Cresyl Sulfate in Human Serum
A notable application of this compound is in the quantification of p-cresyl sulfate (pCS), a protein-bound uremic toxin that accumulates in patients with chronic kidney disease.[1] Accurate measurement of pCS is crucial for clinical research aimed at understanding its role in the pathophysiology of renal disease and its associated cardiovascular complications.
Experimental Protocol: LC-MS/MS Method for p-Cresyl Sulfate
The following is a detailed methodology for the quantification of pCS in human serum using this compound as an internal standard, based on established protocols.[1]
1. Sample Preparation:
-
To 50 µL of serum in a 96-well plate, add 50 µL of a solution containing MQ-water/methanol/0.01 N sodium hydroxide (75/20/5 v/v%).
-
Add 20 µL of the internal standard solution, which includes 20 µM of this compound (as pCS-d7) and 40 µM of indoxyl sulfate-d4, dissolved in a 50/50 mixture of MQ-water and methanol.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Mix thoroughly using an automated pipette.
-
Apply positive pressure to separate the supernatant from the precipitate.
-
Collect the supernatant in a fresh 2 mL 96-well plate.
-
Dry the supernatant for 30 minutes at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue with 1000 µL of MQ-water.
2. Liquid Chromatography:
-
Column: Acquity CSH Fluoro Phenyl column (50 × 2.5 mm; 1.7 µm particle size).
-
Pre-column: Acquity CSH Fluoro Phenyl VanGuard (10 × 2.5 mm; 1.7 µm particle size).
-
Mobile Phase A: Specific composition to be optimized based on the system.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution is typically employed to achieve optimal separation.
3. Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Selected Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both pCS and the this compound (pCS-d7) internal standard.
Data Presentation: Method Validation Parameters
The use of this compound as an internal standard contributes to the high accuracy and precision of the analytical method. The following tables summarize the typical validation data for such a method.
| Validation Parameter | Analyte: p-Cresyl Sulfate | Internal Standard: this compound (pCS-d7) |
| Linearity (R²) | >0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | N/A |
| Intra-day Precision (%CV) | <15% | N/A |
| Inter-day Precision (%CV) | <15% | N/A |
| Accuracy (% bias) | Within ±15% | N/A |
| Recovery | Consistent and reproducible | Corrects for analyte recovery variations |
Note: The table presents expected performance characteristics for a validated bioanalytical method. Actual values may vary based on the specific instrumentation and laboratory conditions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental process for the quantification of p-cresyl sulfate using this compound as an internal standard.
Caption: Workflow for p-cresyl sulfate quantification using this compound.
Conclusion
This compound serves as an indispensable tool in modern bioanalytical research, enabling the accurate and precise quantification of aromatic organic acids in complex biological matrices. Its application as an internal standard in LC-MS/MS methodologies, as exemplified by the analysis of the uremic toxin p-cresyl sulfate, underscores its importance in clinical and pharmaceutical research. The detailed protocol and expected validation performance data provided in this guide offer a framework for researchers and drug development professionals to implement robust and reliable analytical methods. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to advancements in our understanding of disease and the development of new therapeutic interventions.
References
p-Toluic acid-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of p-Toluic acid-d7, a deuterated analog of p-Toluic acid. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1219798-76-1 | [1][2][3][4] |
| Molecular Weight | 143.19 g/mol | [1][3][4] |
| Molecular Formula | C₈HD₇O₂ | [4] |
| Synonyms | 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid, 4-Methylbenzoic acid-d7 | [1][3][4] |
| Unlabelled CAS Number | 99-94-5 | [1] |
Isotopic Labeling and Applications
This compound is the deuterium-labeled form of p-Toluic acid (4-Methylbenzoic acid).[2][3] The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the use of this compound as an internal standard or tracer in quantitative analysis during drug development.[2] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[2]
The primary application of this compound is as an intermediate in the synthesis of more complex labeled molecules, such as para-aminomethylbenzoic acid (PAMBA) and p-tolunitrile.[2][3]
Figure 1: Logical workflow illustrating the relationship of this compound to its unlabeled form and its general application as a labeled intermediate in synthetic and analytical workflows.
Experimental Protocols and Further Data
Detailed, publicly available experimental protocols for the synthesis or specific use of this compound are limited. The primary sources of information are technical data sheets from chemical suppliers. Similarly, specific signaling pathways involving this compound are not documented in the public domain, as its utility is primarily as a labeled synthetic intermediate and analytical tool rather than a biologically active agent in such pathways. Researchers requiring specific experimental procedures would need to consult proprietary sources or develop methodologies based on standard organic synthesis and analytical chemistry techniques.
References
A Technical Guide to the Synthesis and Isotopic Purity of p-Toluic acid-d7
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of p-Toluic acid-d7 (4-(Methyl-d3)benzoic-2,3,5,6-d4 acid). This stable isotope-labeled compound is a critical internal standard for quantitative bioanalysis, enabling precise quantification in pharmacokinetic and metabolic studies using mass spectrometry.
Physicochemical Properties and Data
This compound is a deuterated analog of p-Toluic acid where all seven non-labile hydrogen atoms have been substituted with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for analytical applications.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Reference |
| CAS Number | 1219798-76-1 | [1][2] |
| Molecular Formula | C₈HD₇O₂ | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Chemical Purity (HPLC) | ≥ 99.7% | [1] |
| Isotopic Enrichment | ≥ 99.3 atom % D | [1] |
| Synonym | 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid | [1] |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a convergent approach, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy joins two key deuterated building blocks: 4-Bromobenzoic-2,3,5,6-d4 acid and Methyl-d3-boronic acid . This method prevents isotopic scrambling and ensures high isotopic enrichment in the final product.
The diagram below illustrates the palladium-catalyzed Suzuki coupling reaction for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromobenzoic-2,3,5,6-d4 acid (1.0 eq), Methyl-d3-boronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, acidify the aqueous layer with 1M HCl to a pH of ~2. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Isotopic Purity Analysis
A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is essential for unequivocally confirming the identity, chemical purity, and isotopic enrichment of the synthesized this compound.[3]
The following diagram outlines the standard workflow for the complete analysis of the synthesized product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]
-
Objective: To confirm the positions of deuterium incorporation and quantify residual protons.
-
¹H NMR Protocol:
-
Prepare a sample by dissolving ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a proton spectrum. For a highly enriched sample, signals corresponding to the aromatic protons (typically ~7.3-7.9 ppm) and the methyl protons (~2.4 ppm) should be absent or have very low intensity.
-
The isotopic purity can be estimated by integrating any residual proton signals against a known internal standard.
-
-
²H (Deuterium) NMR Protocol:
-
Prepare a sample similarly, but in a protonated solvent (e.g., DMSO).
-
Acquire a deuterium spectrum. Observe signals in the aromatic and methyl regions, confirming the location of the deuterium atoms.
-
B. High-Resolution Mass Spectrometry (HRMS) [6]
-
Objective: To confirm the elemental composition and calculate the isotopic enrichment.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in negative ion mode to observe the [M-H]⁻ ion.
-
The exact mass should correspond to the calculated mass for the C₈D₇O₂⁻ ion.
-
Analyze the isotopic cluster of the molecular ion. The isotopic enrichment is calculated by comparing the observed relative intensities of the isotopologues (e.g., d7, d6, d5 species) to the theoretical distribution based on natural abundance.[7][8]
-
Analytical Data Summary
The following table summarizes the expected analytical results for a high-purity batch of this compound.
Table 2: Expected Analytical Results for this compound
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Aromatic Protons | Signal absent or < 1% of expected intensity for unlabeled compound |
| Methyl Protons | Signal absent or < 1% of expected intensity for unlabeled compound | |
| ²H NMR | Aromatic Deuterons | Signal present at ~7.3-7.9 ppm |
| Methyl Deuterons | Signal present at ~2.4 ppm | |
| HRMS (ESI-) | Exact Mass [M-H]⁻ | Measured mass consistent with calculated mass for C₈D₇O₂⁻ (142.1005) |
| Isotopic Distribution | Dominated by the d7 isotopologue, with minor contributions from d6 and natural abundance ¹³C |
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. P-TOLUIC-D7 ACID | 1219798-76-1 [chemicalbook.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
Deuterated p-Toluic Acid as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated p-toluic acid as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis and other quantitative assays, ensuring the highest levels of accuracy and precision.
Introduction to Deuterated Internal Standards
In quantitative analysis, particularly in complex matrices such as plasma, urine, or environmental samples, variability can be introduced at multiple stages of the analytical workflow. These sources of error include sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality control samples. By normalizing the analyte response to the internal standard response, variations introduced during the analytical process can be effectively compensated for.
Deuterated internal standards are considered the "gold standard" for LC-MS/MS applications. These are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. Since the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects. However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer, allowing for precise and accurate quantification.
Physicochemical Properties of Deuterated p-Toluic Acid
Deuterated p-toluic acid is a stable isotope-labeled version of p-toluic acid (4-methylbenzoic acid). The deuterium atoms are typically incorporated into the methyl group or the aromatic ring. For the purpose of this guide, we will focus on p-toluic acid-d7, where all seven hydrogens on the methyl group and the aromatic ring are replaced by deuterium.
Table 1: Physicochemical Properties of p-Toluic Acid and Deuterated p-Toluic Acid
| Property | p-Toluic Acid | This compound |
| Molecular Formula | C₈H₈O₂ | C₈HD₇O₂ |
| Molecular Weight | 136.15 g/mol | 143.20 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 179-182 °C | Similar to p-Toluic Acid |
| Boiling Point | 274-275 °C | Similar to p-Toluic Acid |
| Solubility | Sparingly soluble in water, soluble in ethanol, ether | Similar to p-Toluic Acid |
Synthesis of Deuterated p-Toluic Acid
The synthesis of deuterated p-toluic acid can be achieved through several routes. Two common methods are:
-
Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), and a deuterium source like deuterium oxide (D₂O). This process is typically carried out at elevated temperatures to facilitate the exchange on both the aromatic ring and the methyl group.
-
Grignard Reaction with Deuterated Reagents: A more controlled synthesis involves the use of a deuterated starting material. For example, reacting a deuterated Grignard reagent, such as deuterated methyl magnesium iodide (CD₃I), with a suitable brominated and deuterated benzene derivative, followed by carboxylation with carbon dioxide, can yield highly enriched deuterated p-toluic acid.
The choice of synthetic route depends on the desired level of deuteration and the required isotopic purity.
Application: Quantitative Analysis of Terephthalic Acid in Human Plasma
This section provides a detailed experimental protocol for the quantitative analysis of terephthalic acid in human plasma using this compound as an internal standard. Terephthalic acid is a high-production-volume chemical, and monitoring its levels in biological matrices is of toxicological and environmental interest.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of terephthalic acid in human plasma.
Detailed Methodologies
4.2.1. Materials and Reagents
-
Terephthalic acid (analytical standard)
-
This compound (isotopic purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
4.2.2. Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. LC-MS/MS Conditions
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
4.2.4. Multiple Reaction Monitoring (MRM) Transitions
The following diagram illustrates the precursor-to-product ion transitions monitored for terephthalic acid and its internal standard, this compound.
Table 3: MRM Transition Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Terephthalic Acid | 165.0 | 121.0 | 100 | 30 | 15 |
| This compound (IS) | 142.1 | 97.1 | 100 | 30 | 18 |
Method Validation and Data Presentation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,500 | 0.0505 |
| 10 | 15,300 | 150,800 | 0.1015 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 152,500 | 151,200 | 1.0086 |
| 500 | 760,100 | 150,500 | 5.0505 |
| 1000 | 1,515,000 | 150,300 | 10.0798 |
Typical Linearity: r² > 0.99
Accuracy and Precision
Accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Table 5: Inter-day Accuracy and Precision Data (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 80 | 81.2 | 101.5 | 3.2 |
| High QC | 800 | 790.4 | 98.8 | 2.8 |
Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) for both accuracy and precision.
Conclusion
Deuterated p-toluic acid serves as an excellent internal standard for the quantitative analysis of structurally similar compounds by LC-MS/MS. Its use ensures high accuracy and precision by compensating for variations inherent in the analytical process. The detailed methodology provided in this guide for the analysis of terephthalic acid in human plasma can be adapted for other analytes and matrices with appropriate method development and validation. The logical workflow and robust performance make this approach highly suitable for regulated bioanalysis in clinical and toxicological research.
An In-depth Technical Guide to p-Toluic Acid-d7: Core Physical and Chemical Characteristics for Researchers
This guide provides a comprehensive overview of the physical and chemical properties of p-Toluic acid-d7, a deuterated analog of p-Toluic acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Core Physical and Chemical Data
This compound, also known as 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid, is a stable, isotopically labeled form of p-Toluic acid. The deuterium labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolism studies.
Physical Properties
The physical characteristics of this compound are summarized in the table below. Data for the non-deuterated p-Toluic acid is provided for comparison, as the physical properties are expected to be very similar.
| Property | This compound | p-Toluic Acid (for comparison) | Source(s) |
| Appearance | White to off-white solid | White crystalline solid | [1] |
| Molecular Formula | C₈HD₇O₂ | C₈H₈O₂ | [1] |
| Molecular Weight | 143.19 g/mol | 136.15 g/mol | [1] |
| Melting Point | Not explicitly reported | 177-180 °C | [2] |
| Boiling Point | Not explicitly reported | 274-275 °C | [2] |
| Solubility | Not explicitly reported | Slightly soluble in water; soluble in alcohol and ether | [2] |
Chemical and Spectroscopic Data
The chemical identifiers and spectroscopic information for this compound are crucial for its identification and characterization.
| Identifier/Data | Value | Source(s) |
| CAS Number | 1219798-76-1 | [1] |
| Isotopic Enrichment | Typically ≥98 atom % D | [1] |
| ¹H NMR Spectrum | Consistent with structure, showing a significant reduction in proton signals compared to the non-deuterated form. | [1] |
| Mass Spectrometry | Shows a characteristic mass shift compared to the non-deuterated compound, confirming the presence of deuterium atoms. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application. While specific synthesis routes for the deuterated compound are proprietary to manufacturers, a general approach based on established methods for p-Toluic acid can be inferred.
Synthesis of p-Toluic Acid
A common laboratory-scale synthesis of p-Toluic acid involves the oxidation of p-xylene. For the synthesis of this compound, a similar procedure would be followed, utilizing deuterated p-xylene (p-xylene-d10) as the starting material.
Reaction: Oxidation of p-xylene-d10.
Reagents and Equipment:
-
p-Xylene-d10
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, filtration apparatus
Procedure:
-
A mixture of p-xylene-d10 and a solution of sodium carbonate in water is placed in a round-bottom flask.
-
Potassium permanganate is added portion-wise to the heated and stirred mixture.
-
The reaction mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The mixture is then cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate, containing the sodium salt of this compound, is acidified with sulfuric acid to precipitate the free acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol-water, can be performed for further purification.
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or acetic acid) is typically used. The retention time of this compound would be very similar to that of p-Toluic acid.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (143.19).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum will be significantly simplified compared to p-Toluic acid, with the absence of signals for the aromatic and methyl protons. The ¹³C NMR spectrum will show characteristic shifts for the carboxyl, aromatic, and methyl carbons.
Applications in Research and Drug Development
Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalysis and to study the metabolic fate of drugs.[5] The substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can be a valuable tool in drug design to develop drugs with improved pharmacokinetic profiles.[1]
Logical Workflow for Utilizing this compound in DMPK Studies
Caption: Workflow for the use of this compound in drug metabolism and pharmacokinetic (DMPK) studies.
Signaling Pathway Involvement
Currently, there is no evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in a biological context is as a tracer or a tool to modulate the metabolism of a parent compound. The general mechanism of action of its non-deuterated counterpart, p-Toluic acid, is as a substituted benzoic acid which can be an intermediate in various chemical syntheses.[5]
The following diagram illustrates the logical relationship in the application of deuterated compounds to influence drug metabolism.
Caption: The impact of deuteration on the metabolic pathway of a drug.
References
A Researcher's Guide to Procuring p-Toluic Acid-d7
For researchers and professionals in drug development and related scientific fields, the timely acquisition of high-quality isotopic labeling compounds is paramount. This technical guide provides an in-depth overview of suppliers and purchasing options for p-Toluic acid-d7 (CAS Number: 1219798-76-1), a deuterated analog of p-Toluic acid. This compound is a critical internal standard for mass spectrometry applications, ensuring accuracy in quantitative analyses.
Summary of Supplier Offerings
The following table offers a comparative summary of this compound suppliers. The data presented has been compiled from publicly available information and is intended to streamline the procurement process. For the most current pricing and availability, direct consultation with the suppliers is recommended.
| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |
| CDN Isotopes | D-6272 | 1219798-76-1 | 98 atom % D[1] | - | 0.5 g, 1 g[1] |
| LGC Standards | TRC-T536128 | 1219798-76-1 | Not specified | >95% (HPLC) | 50 mg, 100 mg, 250 mg[2] |
| Fisher Scientific | NC1378503 | 1219798-76-1 | 98 atom % D | min 98% | 0.5 g[3] |
| MedChemExpress | HY-76547S1 | 1219798-76-1 | 99.37%[4] | 99.72% (HPLC)[4] | 5mg, 10mg, 25mg, 50mg, 100mg |
| Sigma-Aldrich | ATEH99C14CE9 | 1219798-76-1 | - | 95%[5] | Not specified |
| ChemicalBook | Varies | 1219798-76-1 | Varies | Varies | 5 mg, 50 mg, 500 mg[6] |
| Toronto Research Chemicals (TRC) | T536128 | 1219798-76-1 | Not specified | Not specified | 50 mg[6] |
| American Custom Chemicals Corporation | RDL0015789 | 1219798-76-1 | Not specified | Not specified | 5 mg[6] |
| Medical Isotopes, Inc. | D2600 | 1219798-76-1 | Not specified | Not specified | 500 mg[6] |
Detailed Supplier Information
CDN Isotopes , a specialized manufacturer of deuterated compounds, provides this compound with a high isotopic enrichment of 98 atom % D.[1] They offer gram-scale quantities, suitable for extensive research projects.
LGC Standards , a prominent supplier of reference materials, offers this compound in smaller quantities, which is ideal for initial studies and analytical method development.[2] While the isotopic purity is not explicitly stated on their main product page, a chemical purity of over 95% as determined by HPLC is noted.
Fisher Scientific , a major distributor of scientific products, lists this compound, specifying both a high isotopic purity of 98 atom % D and a minimum chemical purity of 98%.[3] This provides a convenient procurement option for laboratories that regularly source from this supplier.
MedChemExpress provides comprehensive purity data, with a certificate of analysis for a specific batch indicating an HPLC purity of 99.72% and an isotopic enrichment of 99.37%.[4] They offer a wide range of pack sizes, from milligrams to hundreds of milligrams, catering to diverse research needs.
Sigma-Aldrich , a well-known global supplier of chemicals and laboratory equipment, also lists this compound with a stated purity of 95%.[5]
ChemicalBook is an online platform that aggregates data from various chemical suppliers, offering a broad view of the market. It lists this compound from several suppliers, including Toronto Research Chemicals, American Custom Chemicals Corporation, and Medical Isotopes, Inc., with varying pack sizes and prices.[6]
Toronto Research Chemicals (TRC) , a brand of LGC, is also listed as a supplier on platforms like ChemicalBook, offering the product in milligram quantities.[6]
Considerations for Procurement
When selecting a supplier for this compound, researchers should consider the following factors:
-
Purity: Both isotopic and chemical purity are critical for the intended application. For use as an internal standard in quantitative mass spectrometry, high isotopic enrichment is essential to minimize signal overlap with the non-labeled analyte. A high chemical purity ensures that no impurities interfere with the analysis. Requesting a certificate of analysis for the specific lot is highly recommended.
-
Available Quantities: The required amount of the standard will vary depending on the scope and frequency of the analyses. Suppliers offer a range of pack sizes to accommodate different needs.
-
Documentation: Reputable suppliers will provide comprehensive documentation, including a certificate of analysis and a safety data sheet (SDS).
-
Cost and Lead Time: Comparing prices and delivery times from different suppliers can help in making a cost-effective and timely purchase.
This guide is intended to serve as a starting point for sourcing this compound. Researchers are encouraged to visit the websites of the individual suppliers to obtain the most up-to-date product specifications and to inquire about specific lot purities.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. This compound | CAS 1219798-76-1 | LGC Standards [lgcstandards.com]
- 3. p-Toluic-d7 Acid, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.fi]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. P-TOLUIC-D7 ACID | 1219798-76-1 [sigmaaldrich.com]
- 6. P-TOLUIC-D7 ACID price,buy P-TOLUIC-D7 ACID - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Throughput and Robust Sample Preparation Protocol for the Quantification of Aromatic Carboxylic Acids in Human Plasma using p-Toluic acid-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation of human plasma for the quantitative analysis of aromatic carboxylic acids using a deuterated internal standard, p-Toluic acid-d7. The described method utilizes a straightforward protein precipitation technique, ensuring high recovery and throughput, making it suitable for clinical research and metabolomics studies. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Aromatic carboxylic acids are a diverse class of molecules that are endogenous metabolites, food derivatives, or environmental contaminants. Their accurate quantification in biological matrices such as human plasma is crucial for various research areas, including disease biomarker discovery, pharmacokinetic studies, and toxicology. The complexity of the plasma matrix necessitates a robust and reliable sample preparation method to minimize matrix effects and ensure accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for variability during sample preparation and analysis. This compound is an ideal internal standard for many aromatic carboxylic acids due to its structural similarity and co-elution with the target analytes, which helps to compensate for matrix-induced ionization suppression or enhancement in the mass spectrometer.
This application note details a simple and effective protein precipitation protocol for the extraction of aromatic carboxylic acids from human plasma, followed by analysis using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Human Plasma (K2-EDTA)
-
This compound (CAS: 1219798-76-1)
-
p-Toluic acid (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Autosampler vials (with inserts)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with 50:50 (v/v) methanol:water. This working solution will be used to spike the plasma samples.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-Toluic acid (or other target aromatic carboxylic acids) and dissolve it in 10 mL of methanol.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to achieve the desired concentration range.
Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples on ice until completely liquefied.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and QC sample, except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial with an insert.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase starting condition.
-
Injection: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the analysis of the target aromatic carboxylic acids and this compound. The following are general starting conditions that should be optimized for the specific analytes of interest.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of aromatic carboxylic acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.
-
MRM Transitions: The specific precursor and product ion transitions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. For p-Toluic acid, the transition would be based on its molecular weight, and for this compound, the mass shift due to the deuterium labels would be observed.
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data presented here is illustrative and should be confirmed during method validation in the user's laboratory.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | R² |
| p-Toluic Acid | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| p-Toluic Acid | 85 - 110 | 90 - 110 |
Visualization
The following diagram illustrates the experimental workflow for the sample preparation of human plasma using the protein precipitation method.
Caption: Experimental workflow for protein precipitation of human plasma samples.
Conclusion
The described protein precipitation protocol using this compound as an internal standard offers a simple, rapid, and robust method for the quantitative analysis of aromatic carboxylic acids in human plasma. This high-throughput sample preparation technique, coupled with the specificity and sensitivity of LC-MS/MS, provides a reliable workflow for researchers in clinical and metabolomics fields. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability and ensuring high-quality, reproducible data.
Application Notes and Protocols for the Use of p-Toluic Acid-d7 in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of p-Toluic acid-d7 as an internal standard in bioanalytical assays. The focus is on leveraging its properties for accurate and precise quantification of analytes, particularly aromatic carboxylic acids, in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of p-Toluic acid. In bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Key Advantages of Using this compound:
-
Compensates for Matrix Effects: Co-elution with the analyte allows this compound to experience similar ion suppression or enhancement, leading to more accurate quantification.
-
Corrects for Variability: It accounts for variations in sample extraction recovery, injection volume, and instrument response.
-
Improves Precision and Accuracy: The use of a SIL-IS significantly enhances the reliability and reproducibility of bioanalytical methods.
Principle of Deuterated Internal Standards in Quantitative Bioanalysis
The fundamental principle of using a deuterated internal standard like this compound lies in the relative response ratio. A known concentration of the internal standard is added to all samples, including calibration standards, quality controls, and unknown study samples. The analyte's concentration is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Figure 1: General workflow for a bioanalytical assay using a deuterated internal standard.
Experimental Protocols
This section outlines a general protocol for the quantification of an aromatic carboxylic acid analyte in human plasma using this compound as an internal standard. This protocol should be optimized and validated for the specific analyte of interest.
Materials and Reagents
-
Analyte of interest: (e.g., another aromatic carboxylic acid)
-
Internal Standard: this compound
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Acids/Bases: Formic acid (FA)
-
Extraction Solvents: Ethyl acetate, Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) Cartridges: (if applicable)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution in 50:50 ACN:Water.
-
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water with 0.1% FA: ACN with 0.1% FA).
Figure 2: Detailed sample preparation workflow.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Analyte: (To be determined) p-Toluic acid: m/z 135.1 -> 91.1 This compound: m/z 142.2 -> 97.1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | To be optimized |
Data Presentation and Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present illustrative data for a typical method validation.
Table 1: Calibration Curve Parameters
| Analyte Concentration (ng/mL) | This compound Conc. (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 25 | 0.042 |
| 5 | 25 | 0.215 |
| 10 | 25 | 0.431 |
| 50 | 25 | 2.18 |
| 100 | 25 | 4.35 |
| 500 | 25 | 21.9 |
| 1000 | 25 | 44.1 |
| Linearity (r²) | - | > 0.995 |
| Range | - | 1 - 1000 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 3 | 98.7 | 6.1 | 101.5 | 7.3 |
| Medium | 150 | 102.1 | 4.5 | 100.9 | 5.8 |
| High | 800 | 99.4 | 3.8 | 98.9 | 4.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 86.1 | 98.5 |
| High | 87.5 | 86.9 | 101.2 |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is a fundamental principle in analytical chemistry rather than a biological signaling pathway. The logical relationship is based on the assumption that the analyte and the internal standard behave identically throughout the analytical process, allowing for the correction of any variations.
Figure 3: Logical relationship for accurate quantification using a deuterated internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative bioanalysis of aromatic carboxylic acids and other structurally similar compounds. Its use, in conjunction with a validated LC-MS method, ensures high accuracy, precision, and robustness, which are critical for regulated drug development and clinical studies. The protocols and data presented here provide a solid foundation for the development of specific bioanalytical assays.
Application Notes and Protocols for the Quantification of Carboxylic Acids Using p-Toluic Acid-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of aromatic carboxylic acids in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with p-Toluic acid-d7 as an internal standard. This method is designed for high-throughput applications in areas such as drug metabolism studies, clinical diagnostics, and environmental analysis.
Introduction
Carboxylic acids are a diverse group of organic compounds that play crucial roles in various biological and chemical processes.[1][2][3] Accurate quantification of these compounds in complex biological matrices is essential for understanding disease states, monitoring drug efficacy, and assessing environmental exposure. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS analyses by compensating for variations in sample preparation and matrix effects.[4]
This application note details a robust method for the simultaneous quantification of several aromatic carboxylic acids, including benzoic acid, salicylic acid, and ibuprofen, in human plasma. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency.[5][6][7][8][9]
Experimental Protocols
Materials and Reagents
-
Analytes: Benzoic acid, Salicylic acid, Ibuprofen (analytical standards)
-
Internal Standard: this compound
-
Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Ethyl acetate, Formic acid
-
Other: Human plasma (drug-free), Pyridine
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of each analyte (benzoic acid, salicylic acid, ibuprofen) in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Intermediate and Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
2.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water.
Derivatization Protocol
-
To the reconstituted extract from step 2.2.2.9, add 20 µL of 200 mM 3-NPH in 50:50 (v/v) acetonitrile/water.
-
Add 20 µL of 120 mM EDC containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[10]
-
Vortex briefly and incubate at 40°C for 30 minutes.[10]
-
After incubation, add 860 µL of a 50:50 (v/v) mixture of acetonitrile and water to dilute the sample.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 15% B
-
1-8 min: 15-95% B
-
8-9 min: 95% B
-
9.1-12 min: 15% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.4.2. Mass Spectrometry
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Benzoic Acid-3NPH | 271.1 | 137.0 | 15 |
| Salicylic Acid-3NPH | 287.1 | 137.0 | 18 |
| Ibuprofen-3NPH | 355.2 | 137.0 | 20 |
| This compound-3NPH | 285.1 | 144.0 | 15 |
Data Presentation
The following tables summarize the expected quantitative performance of this method based on typical validation results for similar assays.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Benzoic Acid | 1 - 1000 | > 0.995 |
| Salicylic Acid | 1 - 1000 | > 0.995 |
| Ibuprofen | 1 - 1000 | > 0.995 |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Benzoic Acid | LQC | 5 | 95 - 105 | < 10 |
| MQC | 50 | 98 - 102 | < 8 | |
| HQC | 800 | 97 - 103 | < 7 | |
| Salicylic Acid | LQC | 5 | 93 - 107 | < 12 |
| MQC | 50 | 96 - 104 | < 9 | |
| HQC | 800 | 98 - 102 | < 6 | |
| Ibuprofen | LQC | 5 | 96 - 104 | < 11 |
| MQC | 50 | 99 - 101 | < 7 | |
| HQC | 800 | 97 - 103 | < 5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Benzoic Acid | 0.3 | 1 |
| Salicylic Acid | 0.3 | 1 |
| Ibuprofen | 0.3 | 1 |
Recovery
| Analyte | Extraction Recovery (%) |
| Benzoic Acid | 85 - 95 |
| Salicylic Acid | 88 - 98 |
| Ibuprofen | 90 - 105 |
| This compound | 87 - 97 |
Visualizations
Caption: Experimental workflow for the quantification of carboxylic acids.
Caption: Derivatization reaction of a carboxylic acid with 3-NPH.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of aromatic carboxylic acids in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for demanding applications in research and development. The sample preparation protocol, involving liquid-liquid extraction and derivatization, effectively minimizes matrix effects and enhances the analytical performance. This application note serves as a comprehensive guide for implementing this quantitative method in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application of p-Toluic Acid-d7 in the Analysis of Environmental Contaminants
Introduction
The accurate and precise quantification of organic micropollutants in complex environmental matrices is a critical challenge in environmental science. Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. p-Toluic acid-d7, the deuterated analog of p-Toluic acid, serves as an excellent internal standard for the analysis of a range of aromatic acids and other emerging contaminants in environmental samples such as water, soil, and sediment. Its application helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and robust analytical data.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Application Notes
Analysis of Aromatic Acids in an Aqueous Matrix using LC-MS/MS
This method is suitable for the quantification of various aromatic acids, including benzoic acid and its derivatives, in surface water and wastewater effluent. This compound is used as an internal standard to compensate for losses during sample extraction and to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Table 1: LC-MS/MS Method Performance for Aromatic Acids in Wastewater Effluent
| Analyte | Fortification Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (LOQ) (ng/L) |
| Benzoic Acid | 100 | 98.5 | 4.2 | 10 |
| Salicylic Acid | 100 | 101.2 | 3.8 | 5 |
| 4-Hydroxybenzoic Acid | 100 | 97.9 | 5.1 | 5 |
| p-Toluic Acid | 100 | 102.5 | 3.5 | 2 |
Analysis of Personal Care Products (PCPs) in a Solid Matrix using GC-MS
This protocol is designed for the determination of select personal care products, such as parabens and synthetic musks, in soil and sediment samples. This compound can be used as a surrogate standard to monitor the efficiency of the entire analytical procedure, from extraction to analysis.
Table 2: GC-MS Method Performance for Personal Care Products in Soil
| Analyte | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (LOQ) (ng/g) |
| Methylparaben | 50 | 95.3 | 6.5 | 5 |
| Ethylparaben | 50 | 96.8 | 5.9 | 5 |
| Propylparaben | 50 | 94.2 | 7.1 | 2 |
| Galaxolide (HHCB) | 100 | 92.1 | 8.3 | 10 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Aromatic Acids in Water
1. Sample Preparation and Extraction:
- Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.
- Adjust the pH of the filtrate to 2.5 with formic acid.
- Add 50 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.
- Perform solid-phase extraction (SPE) using a pre-conditioned polymeric reversed-phase cartridge.
- Wash the cartridge with 5 mL of deionized water.
- Elute the analytes with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
- Gradient: 10% B to 90% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and for this compound.
Protocol 2: GC-MS Analysis of Personal Care Products in Soil
1. Sample Preparation and Extraction:
- Weigh 10 g of homogenized soil sample into a centrifuge tube.
- Add 100 µL of a 1 µg/mL solution of this compound in methanol as a surrogate standard.
- Add 20 mL of a 1:1 mixture of acetone and hexane and sonicate for 15 minutes.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction two more times and combine the supernatants.
- Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
- Perform a clean-up step using a silica gel solid-phase extraction cartridge if necessary.
- Derivatize the analytes and the surrogate standard using a suitable silylating agent (e.g., BSTFA with 1% TMCS).
2. GC-MS Conditions:
- GC System: Gas chromatograph with a split/splitless injector.
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Injector Temperature: 250°C.
- Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) in selected ion monitoring (SIM) mode.
- SIM Ions: Monitor characteristic ions for each analyte and for the derivatized this compound.
Visualizations
Caption: LC-MS/MS workflow for aromatic acid analysis in water.
Caption: GC-MS workflow for personal care product analysis in soil.
Caption: Role of this compound in ensuring accurate quantification.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of p-Toluic Acid-d7 in Biological Matrices
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Toluic acid-d7, a common internal standard for the determination of its non-labeled counterpart in pharmacokinetic and metabolic studies. The protocol outlines optimized parameters for sample preparation from plasma, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in biological samples.
Introduction
p-Toluic acid is a metabolite of various compounds and is of significant interest in toxicological and pharmacological research. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the detection of this compound, including optimized mass spectrometry parameters and a detailed sample preparation workflow.
Experimental
Materials and Reagents
-
This compound standard (certified reference material)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of this compound from plasma samples, offering a balance of simplicity and effectiveness.
-
Spiking: To 100 µL of blank plasma, add the appropriate volume of this compound working solution to achieve the desired concentration. For calibration standards and quality control samples, spike with both p-Toluic acid and this compound.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the 100 µL plasma sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Vortex briefly and inject 5-10 µL into the LC-MS/MS system.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Column Temperature: 40°C
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
Quantitative Data Summary
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ions are generated through collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 142.1 | 97.1 (Quantifier) | 0.1 | 30 | 15 |
| 124.1 (Qualifier) | 0.1 | 30 | 12 |
Note: These parameters may require optimization on different mass spectrometer models.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: p-Toluic Acid-d7 Isotopic Exchange in Protic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluic acid-d7, focusing on its isotopic exchange in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of p-Toluic acid, where seven hydrogen atoms have been replaced by deuterium isotopes. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the unlabeled analogue.
Q2: Which deuterium atoms on this compound are susceptible to exchange in protic solvents?
A2: The susceptibility to hydrogen-deuterium (H/D) exchange varies for the different deuterium atoms on the molecule. The order of lability in protic solvents is generally:
-
Carboxylic acid deuterium (-COOD): Highly labile and will exchange very rapidly with protons from the solvent.[1]
-
Aromatic deuteriums (on the benzene ring): Generally stable, but can undergo slow exchange under acidic or basic conditions, or at elevated temperatures.
-
Methyl group deuteriums (-CD3): These are the most stable and least likely to exchange under typical experimental conditions. However, prolonged exposure to harsh acidic or basic conditions and high temperatures can lead to slow exchange.
Q3: What is "back-exchange" and why is it a concern?
A3: Back-exchange is the unintended replacement of deuterium atoms on a labeled molecule with protons from the surrounding environment, such as residual water in a solvent or the mobile phase in chromatography.[2] This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantitative measurements.
Q4: How can I minimize back-exchange of this compound?
A4: To minimize back-exchange, consider the following:
-
Use deuterated solvents: When preparing stock solutions or samples, use deuterated solvents (e.g., methanol-d4, acetonitrile-d3, D2O) to the extent possible.
-
Control pH: The rate of H/D exchange is often catalyzed by acid or base.[3][4] Maintaining a neutral pH when possible can help preserve the deuterium labels.
-
Control Temperature: Higher temperatures can accelerate the rate of exchange. Store stock solutions and samples at low temperatures and perform experiments at controlled, and where possible, lower temperatures.
-
Minimize exposure to protic solvents: If possible, use aprotic solvents for sample storage and preparation. If protic solvents are necessary, minimize the time the sample is in contact with them.
-
Rapid analysis: For LC-MS applications, use a fast chromatographic method to reduce the time the analyte is exposed to the protic mobile phase.
Q5: Can I use this compound in aqueous solutions?
A5: Yes, but with caution. The carboxylic acid deuterium will readily exchange with protons from the water. The aromatic and methyl deuteriums are more stable but can still be subject to slow exchange over time, especially if the pH is not neutral or if the solution is heated. For applications where the integrity of all seven deuterium labels is critical, it is advisable to prepare aqueous solutions fresh and analyze them promptly.
Troubleshooting Guides
Issue 1: Inaccurate Quantification Using this compound as an Internal Standard in LC-MS
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Back-exchange of Deuterium Labels | - Analyze a freshly prepared standard solution to assess isotopic purity. - If back-exchange is suspected, prepare calibrators and QC samples in a deuterated matrix if possible. - Shorten the LC gradient to minimize exposure to the mobile phase. - Ensure the mobile phase is free of contaminants that could alter the pH. |
| Chromatographic Separation of Analyte and Internal Standard | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5][6] - Optimize the chromatographic method to ensure co-elution of p-Toluic acid and this compound. This may involve adjusting the gradient, flow rate, or column chemistry. |
| Ion Suppression/Enhancement Effects | - The deuterated standard may experience different matrix effects if it does not co-elute perfectly with the analyte.[5] - Infuse a solution of the analyte and internal standard post-column to assess for differential ion suppression. - Improve sample clean-up to remove interfering matrix components. |
| Incorrect Standard Concentration | - Verify the concentration of the this compound stock solution. - Check for solvent evaporation from the stock solution vial. |
Issue 2: Unexpected Loss of Deuterium Labels Observed by NMR
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Impurities in the NMR Solvent | - Use high-purity, neutral deuterated solvents. - If the sample itself is acidic or basic, consider using a buffered NMR solvent. |
| Presence of Water in the NMR Solvent | - Use freshly opened or properly stored deuterated solvents to minimize water content. - The carboxylic acid proton will rapidly exchange with D2O, leading to the disappearance of its signal in a proton NMR spectrum.[1][7] |
| Elevated Temperature of the NMR Experiment | - Run the NMR experiment at ambient temperature unless a higher temperature is required for solubility or to study dynamic processes. Be aware that higher temperatures will accelerate exchange. |
| Prolonged Sample Storage in a Protic Solvent | - Prepare the NMR sample immediately before analysis. - If storage is necessary, store the sample at a low temperature. |
Data Presentation
Table 1: Illustrative Relative Isotopic Exchange Rates of this compound in Protic Solvents
Disclaimer: The following data is for illustrative purposes to demonstrate the relative stability of the deuterium labels and is based on general principles of H/D exchange in aromatic compounds. Actual exchange rates will vary depending on the specific experimental conditions (temperature, pH, solvent composition).
| Deuterium Position | Relative Exchange Rate in Methanol (Neutral, 25°C) | Relative Exchange Rate in Water (D2O, Neutral, 25°C) | Relative Exchange Rate in Water (D2O, pH 3, 50°C) |
| Carboxylic Acid (-COOD) | Very Fast (t½ < 1 min) | Very Fast (t½ < 1 min) | Instantaneous |
| Aromatic (Ring positions) | Very Slow (t½ > 24 hours) | Slow (t½ ≈ 12-24 hours) | Moderate (t½ ≈ 1-4 hours) |
| Methyl (-CD3) | Extremely Slow (Negligible) | Very Slow (t½ > 48 hours) | Slow (t½ ≈ 24 hours) |
t½ = half-life of the deuterium label
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the stability of the aromatic and methyl deuterium labels of this compound in a protic solvent over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., Methanol-d4, D2O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen deuterated protic solvent to a final concentration of approximately 5-10 mg/mL.
-
Transfer the solution to an NMR tube.
-
-
Initial NMR Acquisition (t=0):
-
Acquire a ¹H NMR spectrum immediately after sample preparation.
-
Set the spectral width to observe the aromatic region (approx. 7-8.5 ppm) and the methyl region (approx. 2-3 ppm).
-
Integrate the residual proton signals in the aromatic and methyl regions.
-
-
Time-Course Monitoring:
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40°C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Compare the integrals of the residual proton signals at each time point to the initial spectrum. An increase in the integral values indicates back-exchange of deuterium for protons.
-
Protocol 2: Assessing Isotopic Purity of this compound by LC-MS
Objective: To determine the isotopic distribution and purity of a this compound sample and to detect any significant back-exchange.
Materials:
-
This compound solution
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-MS Method:
-
Develop a short isocratic or fast gradient LC method to elute p-Toluic acid.
-
Set the mass spectrometer to acquire full scan data in negative ion mode (to detect the deprotonated molecule).
-
Ensure the mass range covers the expected m/z values for p-Toluic acid and its deuterated isotopologues.
-
-
Data Acquisition:
-
Inject the prepared sample and acquire the data.
-
-
Data Analysis:
-
Extract the mass spectrum for the p-Toluic acid peak.
-
Examine the isotopic cluster. The most abundant ion should correspond to the fully deuterated species.
-
The presence of ions at lower m/z values (M-1, M-2, etc.) indicates the presence of species that have undergone back-exchange or were not fully deuterated initially.
-
Calculate the percentage of the desired deuterated species relative to the sum of all related isotopic peaks to determine the isotopic purity.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inaccurate LC-MS quantification.
Caption: Experimental workflows for monitoring isotopic exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. To D2O or not to D2O? — Nanalysis [nanalysis.com]
Technical Support Center: Troubleshooting Poor Peak Shape with p-Toluic Acid-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of p-Toluic acid-d7 by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing acidic compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of this compound, leading to a secondary retention mechanism and peak tailing.[1][2][3]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of p-Toluic acid (approximately 4.3), both the ionized (toluate) and non-ionized (toluic acid) forms will be present. The ionized form is more polar and interacts differently with the stationary phase, which can cause peak distortion.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to peak tailing for all analytes.[2][4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[4]
Q2: My this compound peak is showing fronting. What should I investigate?
Peak fronting, where the front of the peak is broader, is less common than tailing for acidic compounds but can occur due to:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak. It is always recommended to dissolve the sample in the mobile phase if possible.
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to peak fronting.[4]
-
Column Collapse: A physical collapse of the column bed, though rare with modern columns, can cause peak fronting for all peaks in the chromatogram.[5]
Q3: I am observing split peaks for this compound. What could be the reason?
Split peaks can be particularly problematic and can arise from several sources:
-
Blocked Column Frit: A partially blocked inlet frit on the column can cause the sample to be introduced unevenly onto the stationary phase, resulting in a split peak for all analytes.[6]
-
Column Void: A void at the head of the column can have a similar effect to a blocked frit, leading to a distorted flow path.[2][7]
-
Co-elution: If an impurity or a related compound has a very similar retention time to this compound, it may appear as a shoulder or a small, split peak.
-
Sample Injection Issues: Problems with the autosampler, such as air in the sample loop, can lead to split peaks.
Q4: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. To ensure the compound is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa (~4.3).[1] Operating at a pH of around 2.5 is often recommended. This is typically achieved by adding a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase.[1] Using a buffer, like a phosphate or acetate buffer, can also help to maintain a stable pH and improve reproducibility.
Experimental Protocols
Below are example experimental protocols that can be used as a starting point for the analysis of p-Toluic acid. These can be adapted for this compound.
Protocol 1: Reversed-Phase HPLC-UV for Aromatic Carboxylic Acids
This method is suitable for the separation of p-Toluic acid from other aromatic carboxylic acids.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic or Gradient depending on other components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm or 254 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Source: Adapted from general methods for aromatic carboxylic acids.
Protocol 2: Anion-Exchange HPLC for Toluic and Benzoic Acids
This method is effective for separating residual amounts of benzoic acid and p-toluic acid.
| Parameter | Condition |
| Column | Hypersil GOLD AX, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 5 mM Phosphate Buffer in Water/Acetonitrile (70:30 v/v) |
| Mobile Phase B | 100 mM Phosphate Buffer in Water/Acetonitrile (70:30 v/v) |
| Gradient | Step gradient to elute highly retained components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 242 nm |
| Sample Preparation | Primary standards prepared in acetonitrile. |
Source: Adapted from an application note for the analysis of benzoic and p-toluic acids.
Protocol 3: LC-MS/MS Method for p-Toluenesulfonic Acid
This method can be adapted for the sensitive detection of this compound.
| Parameter | Condition |
| Column | Symmetry C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 5 mM Ammonium Acetate and Methanol (70:30 v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Source: Adapted from a method for the analysis of p-Toluenesulfonic acid.
Troubleshooting Workflow
A systematic approach is crucial for effectively troubleshooting poor peak shape. The following workflow can guide you through the process of identifying and resolving the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
Optimizing LC gradient for p-Toluic acid-d7 and analyte co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography (LC) gradients, specifically when dealing with the co-elution of a target analyte and the internal standard, p-Toluic acid-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of p-Toluic acid. SIL internal standards are considered the gold standard in quantitative LC-MS bioanalysis.[1][2] They are chemically identical to the analyte they are meant to mimic, but have a higher mass due to the deuterium atoms. This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, effectively correcting for variability in the analytical process.[1][3]
Q2: Is co-elution of the analyte and internal standard always a problem?
A2: Not necessarily. For LC-MS/MS analysis, near co-elution is often desirable. Since the mass spectrometer can differentiate between the analyte and the SIL internal standard by their mass-to-charge ratio (m/z), chromatographic separation is not strictly required.[4] However, significant co-eluting matrix components can still cause ion suppression or enhancement for both the analyte and the internal standard.[1] If using a UV detector, or if co-elution with matrix components is suspected, achieving baseline separation (Resolution > 1.5) is critical.
Q3: What are the primary factors I can change to resolve co-eluting peaks?
A3: The three main factors that affect peak resolution are retention (capacity factor, k), selectivity (α), and column efficiency (N).[5][6] To resolve co-eluting peaks, you can adjust:
-
Mobile Phase Composition: Altering the organic solvent percentage, changing the solvent type (e.g., acetonitrile vs. methanol), or modifying the pH and buffer concentration.[5][7]
-
Stationary Phase: Changing the column chemistry (e.g., C18 to a Phenyl-Hexyl or Biphenyl column) can significantly alter selectivity.[4]
-
Temperature: Increasing column temperature generally decreases retention time and can improve peak shape and efficiency.[5]
-
Gradient Slope: A shallower gradient (slower increase in organic solvent) typically increases resolution between closely eluting peaks.[8][9]
Q4: My baseline is drifting during the gradient run. What could be the cause?
A4: Baseline drift in gradient elution is often caused by the changing composition of the mobile phase.[10] Common causes include mismatched UV absorbance of the mobile phase solvents (A and B), contaminated solvents, or a column that has not been properly equilibrated.[11][12] Using high-purity, gradient-grade solvents and ensuring sufficient column re-equilibration time between runs is crucial.[8][11]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution between your target analyte and this compound.
Problem: Analyte and this compound are co-eluting or have poor resolution (Rs < 1.5).
The first step is to identify the elution order and the properties of your analyte. p-Toluic acid is an acidic compound, and its retention will be sensitive to mobile phase pH.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for co-elution.
Parameter Adjustment Summary
This table summarizes how changing key LC parameters can affect the separation.
| Parameter | Adjustment | Rationale & Expected Outcome |
| Gradient Slope | Decrease the rate of %B increase (e.g., from 5%/min to 2%/min). | A shallower gradient increases the separation window for compounds with similar retention, often improving resolution.[8] This is one of the most effective first steps. |
| Mobile Phase pH | Adjust pH relative to the pKa of the analyte and p-Toluic acid. | For acidic compounds, lowering the pH below their pKa increases their neutrality and retention in reversed-phase.[13] Systematically varying pH can dramatically alter selectivity (α). |
| Initial %B | Decrease the starting percentage of organic solvent. | This increases the retention of early-eluting compounds, moving them further from the solvent front and potentially resolving them from other peaks.[5] Ideal for analytes with a low capacity factor (k').[4] |
| Organic Solvent | Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. | ACN and MeOH have different polarities and elution strengths, which can change elution order and improve selectivity for certain compounds. |
| Column Temperature | Increase temperature (e.g., from 30°C to 45°C). | Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N) and may alter selectivity.[5] |
| Stationary Phase | Change to a column with a different chemistry (e.g., C18 to Phenyl). | If mobile phase adjustments fail, changing the stationary phase provides the most significant change in selectivity by altering the chemical interactions.[4][7] |
Experimental Protocols
Protocol 1: Initial Scouting Gradient
This protocol is designed to determine the approximate retention times of your analyte and this compound.
-
Column: Use a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
Start at 5% B.
-
Ramp linearly to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.5 minutes.
-
Equilibrate at 5% B for 3 minutes.
-
-
Analysis: Inject your sample containing both the analyte and this compound. Note their respective retention times (t_R). This information will be the basis for developing a more focused gradient.[10]
Protocol 2: Systematic Gradient Optimization
Based on the scouting run, create a targeted gradient to resolve the co-eluting peaks.
-
Determine Initial %B: Set the starting %B to be slightly weaker (approx. 2-5% lower organic) than the mobile phase composition at which the first of your two compounds begins to elute in the scouting run.
-
Determine Final %B: Set the final %B to be slightly stronger (approx. 5% higher organic) than the mobile phase composition at which the last of your two compounds elutes.
-
Optimize Gradient Time (Slope):
-
Calculate the elution window (difference in retention times) from the scouting run.
-
Set a gradient time that provides a shallow slope. A good starting point is a gradient duration of 10-15 times the elution window.
-
Example: If analyte elutes at 8 min (~45% B) and IS at 8.5 min (~48% B), a targeted gradient could be 35% B to 55% B over 10 minutes.
-
-
Refine and Iterate: After the initial targeted gradient, make small, systematic changes to one parameter at a time (e.g., adjust pH, change temperature) as outlined in the Troubleshooting Guide.
Principle of Gradient Elution
The diagram below illustrates how a gradient elution works to separate compounds with different polarities.
Caption: Principle of gradient elution separation.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mastelf.com [mastelf.com]
Technical Support Center: p-Toluic Acid-d7 Signal Suppression in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of p-Toluic acid-d7 in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS?
A1: this compound is a stable isotope-labeled (deuterated) form of p-Toluic acid. In mass spectrometry, it is commonly used as an internal standard (IS).[1][2] Because its chemical and physical properties are nearly identical to the non-labeled analyte (p-Toluic acid), it co-elutes during chromatography and experiences similar ionization effects in the ESI source. This allows for accurate quantification of the analyte, as the ratio of the analyte signal to the internal standard signal should remain constant even if signal suppression occurs.[2][3]
Q2: What is electrospray ionization (ESI) signal suppression?
A2: ESI is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. Signal suppression in ESI is a phenomenon where the ionization efficiency of the analyte of interest is reduced due to the presence of other co-eluting compounds in the sample matrix.[4] These interfering species compete with the analyte for the limited charge on the surface of the ESI droplets, leading to a decrease in the analyte's signal intensity.[3][5] This can result in inaccurate and unreliable quantitative results.
Q3: Why is my this compound signal suppressed?
A3: Signal suppression of this compound, like any other analyte or internal standard in ESI-MS, is primarily caused by matrix effects.[2] The "matrix" refers to all other components in the sample apart from the analyte of interest. Common causes of signal suppression include:
-
High concentrations of salts, buffers, or detergents: Non-volatile salts (e.g., phosphates) and detergents can significantly suppress the ESI signal.
-
Co-eluting endogenous compounds: In biological samples like plasma or urine, high concentrations of lipids, proteins, and other small molecules can interfere with ionization.[6][7]
-
Mobile phase additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression, especially in positive ion mode.[8][9][10]
-
High concentrations of the analyte itself or other co-administered drugs: At high concentrations, analytes can compete with each other for ionization, leading to suppression.[4][11]
Q4: Can a deuterated internal standard like this compound always compensate for signal suppression?
A4: While deuterated internal standards are the gold standard for compensating for matrix effects, they are not infallible.[12][13] In some cases, the deuterated standard and the analyte may not experience the exact same degree of suppression. This can happen if there is a slight chromatographic separation between the analyte and the deuterated standard (isotopic effect), causing them to elute into regions of the peak with different concentrations of interfering matrix components.[12][13] One study showed that a deuterated internal standard for urinary 2-methylhippuric acid eluted slightly earlier than the native analyte, leading to it experiencing a different degree of ion suppression and resulting in a quantitative bias with concentrations being on average 59.2% lower than those generated with a 13C-labeled internal standard that co-eluted perfectly.[13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound signal suppression.
Problem: Low or inconsistent this compound signal intensity.
Step 1: Initial Assessment
-
Question: Is the signal consistently low across all samples, or is it variable?
-
Action:
-
If consistently low, check instrument parameters (e.g., capillary voltage, gas flow, temperature) and the standard solution's concentration and integrity.
-
If variable, proceed to Step 2 to investigate matrix effects.
-
Step 2: Investigate Matrix Effects
-
Question: Is the signal suppression related to the sample matrix?
-
Action: Perform a post-extraction spike experiment to quantify the matrix effect.
-
Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent.
-
Set B (Post-extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. Then, spike this compound into the final extracted sample at the same concentration as Set A.
-
-
Analyze both sets by LC-ESI-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
-
Interpretation of Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Step 3: Mitigate Matrix Effects
Based on the findings from Step 2, implement one or more of the following strategies:
-
Strategy 1: Improve Chromatographic Separation
-
Rationale: To separate this compound from co-eluting matrix components.
-
Actions:
-
Modify the gradient elution profile.
-
Change the stationary phase of the analytical column.
-
Adjust the mobile phase composition (see Strategy 2).
-
-
-
Strategy 2: Optimize Mobile Phase Composition
-
Rationale: Certain additives can enhance or suppress the ESI signal.
-
Actions:
-
Replace strong ion-pairing agents like TFA with formic acid or acetic acid, which are generally more ESI-friendly. Studies have shown that TFA can decrease the ESI signal by 30-80%.[9]
-
Reduce the concentration of additives to the lowest effective level.
-
-
-
Strategy 3: Enhance Sample Preparation
-
Rationale: To remove interfering matrix components before analysis.
-
Actions:
-
Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
For protein-rich samples, ensure efficient protein precipitation.
-
-
-
Strategy 4: Dilute the Sample
-
Rationale: To reduce the concentration of interfering matrix components.
-
Action: Dilute the sample extract before injection. Be mindful that this will also dilute the analyte of interest, which may impact sensitivity.
-
Quantitative Data Summary
| Analyte/Internal Standard | Matrix | Observed Effect | Quantitative Impact | Reference |
| 2-methylhippuric acid / 2-methylhippuric acid-d7 | Urine | Differential ion suppression due to chromatographic shift | Reported concentrations were on average 59.2% lower compared to a 13C-IS | [13] |
| Glyburide / Glyburide-d11 | Plasma | Signal suppression in the presence of co-eluting metformin | Signal suppressed by about 30% | [4] |
| Fexofenadine / Fexofenadine-d6 | Plasma | Signal suppression of the internal standard | Signal suppression observed at flow rates >100 µL/min | [3][5] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This method helps to identify at which retention times ion suppression or enhancement occurs.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, post-column, using a T-fitting.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of this compound as the blank matrix gradient runs.
-
-
Interpretation:
-
A stable baseline indicates no matrix effect.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Decision tree for troubleshooting signal suppression.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Stability of p-Toluic acid-d7 in stock solutions and autosampler
This technical support center provides guidance on the stability of p-Toluic acid-d7 in stock solutions and within an autosampler for researchers, scientists, and drug development professionals. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored in a well-sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended.
Q2: How should I prepare my stock solution of this compound?
A2: this compound is soluble in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent. It is recommended to use high-purity, LC-MS grade solvents to minimize potential interference. For DMSO, sonication may be recommended to ensure complete dissolution.[1]
Q3: What is the expected stability of this compound in stock solutions?
A3: The stability of this compound in solution depends on the solvent and storage temperature. While specific long-term stability data for this compound in all common solvents is not extensively published, general guidelines for deuterated standards and non-deuterated p-Toluic acid can be followed. For non-deuterated p-Toluic acid solutions, storage at -80°C is recommended for up to one year, and at -20°C for up to one month.[2] It is best practice to perform your own stability assessment for your specific laboratory conditions.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?
A4: The carboxylic acid proton (-COOH) will readily exchange with protons from protic solvents like methanol or water. However, the deuterium atoms on the aromatic ring and the methyl group are covalently bonded to carbon and are generally stable under typical analytical conditions (neutral or weakly acidic/basic pH).[3][4] H/D exchange on aromatic rings typically requires strong acid or base catalysis and elevated temperatures.
Q5: How stable is this compound in an autosampler?
A5: The stability of this compound in an autosampler is dependent on the temperature of the autosampler tray, the solvent used, and the duration of the analytical run. For many small molecules, storage in an autosampler at 4°C for 24-72 hours is acceptable. However, it is crucial to perform an autosampler stability study to confirm that the analyte does not degrade under your specific experimental conditions.[5][6]
Troubleshooting Guide
Issue 1: I see a decrease in the peak area of my this compound internal standard over the course of a long analytical run.
-
Possible Cause A: Autosampler Instability. The compound may be degrading in the autosampler.
-
Troubleshooting Step: Perform an autosampler stability experiment. Re-inject the same vial at regular intervals (e.g., every 6-12 hours) over the expected run time and monitor the peak area. If a significant decrease is observed, consider reducing the run time, using a colder autosampler temperature, or preparing fresh sample sets for longer batches.
-
-
Possible Cause B: Evaporation. The solvent in your sample vials may be evaporating, leading to a change in concentration.
-
Troubleshooting Step: Ensure that your vial caps are properly sealed. Use high-quality septa designed to minimize evaporation. If you are using well plates, ensure they are sealed with appropriate sealing mats.
-
-
Possible Cause C: Adsorption. The analyte may be adsorbing to the surface of the vial or cap.
-
Troubleshooting Step: Try using different types of vials (e.g., glass vs. polypropylene, silanized vials) to see if the issue persists.
-
Issue 2: My calibration curve for this compound is not linear or reproducible.
-
Possible Cause A: Stock Solution Instability. Your stock solution may have degraded since it was prepared.
-
Troubleshooting Step: Prepare a fresh stock solution and compare the results to the old one. If the new stock solution provides a better calibration curve, discard the old one and establish a clear expiration date for newly prepared stocks based on stability testing.
-
-
Possible Cause B: Incomplete Dissolution. The this compound may not be fully dissolved in the stock solution.
-
Troubleshooting Step: Ensure the compound is completely dissolved by vortexing and, if necessary and appropriate for the solvent, sonication. Visually inspect the solution for any particulate matter.
-
-
Possible Cause C: Pipetting or Dilution Errors. Inaccuracies in preparing your calibration standards can lead to non-linearity.
-
Troubleshooting Step: Review your pipetting technique and ensure your pipettes are properly calibrated. Prepare a new set of calibration standards, paying close attention to accuracy at each dilution step.
-
Issue 3: I am concerned about the potential for back-exchange of the deuterium labels.
-
Possible Cause: While unlikely for the aromatic and methyl deuterons under normal conditions, extreme pH or temperature in your sample preparation or analysis could potentially facilitate H/D exchange.
-
Troubleshooting Step: Analyze your this compound standard by high-resolution mass spectrometry to confirm its isotopic purity. If you suspect back-exchange is occurring, evaluate your sample preparation and LC-MS methods for any harsh conditions (e.g., very high or low pH mobile phases, high-temperature sources) and modify them if possible.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Data for "In Solvent" is based on general recommendations for p-Toluic acid and may vary depending on the specific solvent used. It is highly recommended to perform in-house stability validation.[2]
Table 2: Solubility of p-Toluic Acid (non-deuterated) in Common Solvents
| Solvent | Solubility |
| Water | Poorly soluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL |
This data is for the non-deuterated analogue and serves as a guideline for this compound.[1][7]
Experimental Protocols
Protocol for In-House Stock Solution Stability Assessment
This protocol outlines a procedure to determine the stability of this compound stock solutions in a specific solvent at a given storage temperature.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Divide this stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, prepare a working solution from one of the stock vials by diluting it to a suitable concentration for your analytical method (e.g., LC-MS).
-
Analyze this "Time Zero" sample in triplicate and record the average peak area or response.
-
-
Storage:
-
Store the remaining stock solution vials at your desired storage condition (e.g., room temperature, 4°C, -20°C, or -80°C).
-
-
Time-Point Analysis:
-
At predefined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one vial from storage.
-
Allow the solution to come to room temperature and prepare a working solution in the same manner as the "Time Zero" sample.
-
Analyze the sample in triplicate.
-
-
Data Analysis:
-
Calculate the average peak area for each time point.
-
Compare the average peak area at each time point to the "Time Zero" average peak area.
-
The stock solution is considered stable if the average peak area at a given time point is within a predefined acceptance range (e.g., ±10-15%) of the "Time Zero" measurement.
-
Protocol for Autosampler Stability Assessment
This protocol is designed to evaluate the stability of this compound in the autosampler over the duration of a typical analytical run.
-
Sample Preparation:
-
Prepare a set of quality control (QC) samples at a mid-range concentration from a freshly prepared or known stable stock solution.
-
Prepare at least three replicates for each time point you wish to evaluate.
-
-
Initial Analysis (Time Zero):
-
Place the prepared QC samples in the autosampler.
-
Immediately analyze the first set of triplicate samples and record the average peak area.
-
-
Incubation in Autosampler:
-
Leave the remaining samples in the autosampler at its set temperature (e.g., 4°C) for the desired duration of the stability test (e.g., 24, 48, or 72 hours).
-
-
Time-Point Analysis:
-
At the end of the incubation period, analyze the remaining sets of triplicate samples.
-
-
Data Analysis:
-
Calculate the average peak area for the samples analyzed at the end of the incubation period.
-
Compare this average peak area to the "Time Zero" average peak area.
-
The compound is considered stable in the autosampler if the average peak area at the final time point is within a predefined acceptance range (e.g., ±10-15%) of the "Time Zero" measurement.
-
Visualizations
References
- 1. p-Toluic Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. youtube.com [youtube.com]
- 6. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]
Addressing chromatographic shift of deuterated p-Toluic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic analysis of p-Toluic acid and its deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift, and why is it a concern when using deuterated internal standards like deuterated p-Toluic acid?
A chromatographic shift refers to a change in the retention time of an analyte. When using a deuterated internal standard, it is expected to co-elute with, or elute very close to, the non-deuterated analyte. A significant shift between the two can lead to inaccurate quantification because the internal standard may experience different matrix effects or ionization suppression/enhancement than the analyte.[1]
Q2: Is it normal to observe a slight retention time difference between p-Toluic acid and deuterated p-Toluic acid?
Yes, it is a known phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts in both liquid and gas chromatography.[2][3] This is often referred to as the "isotope effect." The magnitude of this shift can be influenced by the number and position of deuterium atoms in the molecule, as well as the chromatographic conditions.
Q3: What are the primary causes of a chromatographic shift between an analyte and its deuterated internal standard?
The primary causes can be broadly categorized into two areas:
-
Isotope Effect: The inherent physicochemical differences between the deuterated and non-deuterated molecules, such as minor differences in polarity and van der Waals interactions, can lead to slight separation on the chromatographic column.[4][5]
-
Chromatographic Conditions: Factors such as mobile phase composition, pH, temperature, column chemistry, and column aging can influence the retention times of both the analyte and the internal standard, potentially altering the degree of separation between them.[6][7]
Troubleshooting Guide: Addressing Chromatographic Shift of Deuterated p-Toluic Acid
This guide provides a systematic approach to diagnosing and resolving issues related to the chromatographic shift between p-Toluic acid and its deuterated internal standard.
Initial Assessment
Before making significant changes to your method, it is crucial to determine the nature and reproducibility of the retention time shift.
Workflow for Initial Assessment
References
- 1. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 2. scispace.com [scispace.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 6. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of p-Toluic Acid-d7
Welcome to the technical support center for the quantification of p-Toluic acid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the bioanalysis of this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of p-Toluic acid, where seven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium increases its mass, allowing it to be distinguished from the non-labeled analyte (p-Toluic acid) by the mass spectrometer, while having nearly identical chemical and chromatographic properties. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: What are the primary sources of interference in this compound quantification?
A2: The primary sources of interference in the LC-MS/MS quantification of this compound include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate results. Phospholipids and salts are common culprits.
-
Isobaric Interferences: Compounds with the same nominal mass as this compound can be mistakenly detected if not chromatographically separated. This includes metabolites of related compounds.
-
Metabolites of Xylene: Since p-Toluic acid is a metabolite of p-xylene, other xylene isomers (o-xylene, m-xylene) and their metabolites, such as methylhippuric acids, can potentially interfere with the analysis.[3]
-
Cross-talk: In some cases, the unlabeled p-Toluic acid can contribute to the signal of the deuterated internal standard, especially if the isotopic purity of the standard is low or if there is in-source fragmentation.
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Effective Sample Preparation: Employing robust sample preparation techniques can significantly reduce matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Peak Area of this compound | Inconsistent Sample Preparation: Incomplete protein precipitation or inconsistent extraction efficiency can lead to variable recovery. | Ensure thorough vortexing and centrifugation during protein precipitation. Optimize and validate the LLE or SPE protocol for consistency. |
| Matrix Effects: Significant ion suppression or enhancement in some samples. | Evaluate matrix effects by post-column infusion experiments. If significant, improve sample cleanup or adjust chromatographic conditions to separate from the interfering region. | |
| Poor Peak Shape for this compound | Column Overload or Degradation: Injecting too much sample or a degraded column can lead to peak fronting or tailing. | Reduce injection volume. Use a guard column and replace the analytical column if performance degrades. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like p-Toluic acid. | Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium acetate) to ensure consistent ionization and good peak shape. | |
| Interference Peak at the Same Retention Time as this compound | Isobaric Interference: A metabolite or other endogenous compound with the same mass is co-eluting. | Optimize the chromatographic gradient to achieve separation. A longer, shallower gradient or a different column chemistry may be required.[4] |
| Cross-talk from Unlabeled Analyte: High concentrations of unlabeled p-Toluic acid may contribute to the this compound signal. | Check the isotopic purity of the this compound standard. Ensure that the concentration of the internal standard is appropriate and that there is no significant in-source fragmentation. | |
| Low Signal Intensity for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | Improve sample cleanup using a more rigorous technique like SPE. Dilute the sample if the analyte concentration is high enough to permit it. |
| Suboptimal MS/MS Parameters: Incorrect collision energy or other MS parameters can lead to poor fragmentation and low signal. | Optimize MS/MS parameters by infusing a standard solution of this compound and adjusting for maximum signal intensity. | |
| Drifting Retention Time | Column Equilibration Issues: Insufficient column equilibration between injections can cause retention time shifts. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component can alter retention times. | Prepare fresh mobile phase daily and keep solvent bottles capped. |
Experimental Protocols
Below are example experimental protocols for sample preparation and LC-MS/MS analysis. These should be optimized for your specific instrumentation and matrix.
Protein Precipitation (PPT) for Plasma Samples
-
Spike: To 100 µL of plasma sample, add the this compound internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[5]
Solid-Phase Extraction (SPE) for Urine Samples
-
Pre-treat: Acidify the urine sample with formic acid.
-
Condition: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load: Load the pre-treated urine sample onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.
-
Elute: Elute the p-Toluic acid and this compound with a stronger organic solvent containing a small amount of base (e.g., ammonium hydroxide).
-
Evaporate & Reconstitute: Evaporate the eluent and reconstitute in the initial mobile phase.
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. Optimization is necessary to separate p-Toluic acid from its isomers and other potential interferences.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
MRM Transitions: These need to be empirically determined on your instrument. Based on their molecular weights, the transitions would be approximately:
-
p-Toluic acid: Precursor ion (m/z) ~135.1 -> Product ion (m/z)
-
This compound: Precursor ion (m/z) ~142.2 -> Product ion (m/z)
-
Visualizing Experimental Workflows
Troubleshooting Logic for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate this compound quantification.
Sample Preparation Workflow Comparison
Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.
References
- 1. This compound | CAS#:1219798-76-1 | Chemsrc [chemsrc.com]
- 2. p-Toluic acid-d3 () for sale [vulcanchem.com]
- 3. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of p-Toluic Acid-d7
Welcome to the technical support center for optimizing the sample extraction of p-Toluic acid-d7. This guide is designed for researchers, scientists, and drug development professionals who use this compound as an internal standard and are encountering challenges with its recovery. Here, you will find troubleshooting advice, detailed protocols, and data to help you enhance the accuracy and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low?
Low recovery of an internal standard like this compound can stem from several factors throughout the analytical process. The most common causes include:
-
Incorrect pH of the Sample: The acidity or basicity of your sample solution is critical. p-Toluic acid is an acidic compound, and its extraction efficiency is highly pH-dependent.[1][2]
-
Inappropriate Extraction Technique or Sorbent: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and the specific parameters of that choice (e.g., solvent, sorbent type), may not be optimized for your analyte and matrix.[3][4]
-
Suboptimal Solvent Selection: In both LLE and SPE, the solvents used for loading, washing, and eluting must be carefully selected to ensure the analyte is retained during cleanup and fully recovered during elution.[3][5]
-
Analyte Instability: Although generally stable, deuterated compounds can degrade under harsh conditions, such as extreme temperatures or exposure to light, during sample preparation.[5][6]
-
Matrix Effects: Components within your sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.[7][8]
-
Procedural Errors: Issues such as incomplete elution (insufficient solvent volume), high flow rates during SPE, or premature drying of the SPE cartridge can lead to significant analyte loss.[9][10]
Q2: How does pH critically influence the extraction of this compound?
The extraction of ionizable compounds like p-Toluic acid is governed by their ionization state, which is controlled by the pH of the aqueous solution. The key principle relates to the compound's pKa, which for p-Toluic acid is approximately 4.22.[11]
-
To maximize extraction into an organic solvent , the compound should be in its neutral (un-ionized) form. For an acidic compound like p-Toluic acid, this is achieved by adjusting the pH of the aqueous sample to be at least 2 pH units below its pKa.[1] At a pH of ~2.2, the carboxylic acid group will be fully protonated (-COOH), making the molecule less polar and more soluble in organic solvents.
-
Conversely, to retain the analyte in the aqueous phase , the pH should be adjusted to at least 2 pH units above the pKa. At a pH of ~6.2 or higher, the carboxylic acid group will be deprotonated (-COO⁻), making it an ion that is highly soluble in water and poorly soluble in organic solvents.
This principle is fundamental for developing effective LLE and SPE methods.
Q3: Which extraction method, LLE or SPE, is better for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, and the choice often depends on the sample matrix, desired level of cleanup, and available resources.
-
Liquid-Liquid Extraction (LLE): This is a classic technique that is useful for simple matrices. By adjusting the pH of the aqueous sample to be acidic, this compound can be efficiently partitioned into a water-immiscible organic solvent like ethyl acetate or dichloromethane.[2][12] LLE is often faster for a small number of samples but can be labor-intensive and may result in emulsions.
-
Solid-Phase Extraction (SPE): SPE offers more powerful and selective cleanup, making it ideal for complex matrices like plasma or urine.[3][4] For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be used. SPE methods are highly reproducible, easily automated, and can effectively concentrate the analyte, leading to improved sensitivity.
Q4: How can I troubleshoot and optimize my Solid-Phase Extraction (SPE) protocol?
Low recovery in SPE is a common issue that can be systematically addressed by examining each step of the process.[10]
Below is a troubleshooting guide for common SPE problems.
| Problem | Potential Cause | Recommended Solution |
| Analyte lost during sample loading (found in flow-through) | Sample pH is too high, keeping the analyte ionized. | Adjust sample pH to ~2.2 (at least 2 units below pKa).[4] |
| Sample solvent is too strong (too much organic). | Dilute the sample with acidified water before loading.[9] | |
| Flow rate is too high. | Decrease the sample loading flow rate to ~1 mL/min to ensure adequate interaction time.[9] | |
| Analyte lost during wash step | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. Perform a stepwise elution experiment to find the optimal wash strength.[10] |
| Analyte not recovered during elution (retained on sorbent) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile). Consider adding a small amount of base (e.g., ammonia) to the elution solvent to deprotonate the acid and facilitate release.[3] |
| Insufficient elution volume. | Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one.[5] | |
| Poor Reproducibility | SPE cartridge bed dried out before sample loading. | Ensure the sorbent bed remains wetted after the equilibration step.[3] |
Q5: What are the key factors for a successful Liquid-Liquid Extraction (LLE)?
For a successful LLE of this compound, consider the following:
| Parameter | Consideration | Recommendation |
| pH of Aqueous Phase | Must ensure this compound is in its neutral form. | Adjust sample pH to be at least 2 units below the pKa (~4.22), so aim for a pH of ~2.2.[1] |
| Choice of Organic Solvent | The solvent must be immiscible with water and have a good affinity for p-Toluic acid. | Ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane are common choices. Match the polarity of the solvent to the analyte.[13] |
| Solvent-to-Sample Ratio | A higher ratio of organic solvent to aqueous sample increases extraction efficiency. | Start with a ratio of at least 2:1 (organic:aqueous) and optimize if necessary. A ratio of 7:1 is sometimes cited as a generic optimum.[1] |
| Salting Out | For highly aqueous samples, adding salt can improve recovery. | Adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of the analyte and drive it into the organic layer.[13][14] |
| Emulsion Formation | Vigorous mixing can create an emulsion layer between the phases, trapping the analyte. | If emulsions form, they can often be broken by centrifugation, adding brine, or gentle stirring. |
Q6: Could matrix effects be the reason for my apparent low recovery?
Yes, absolutely. In LC-MS/MS analysis, matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and its internal standard in the mass spectrometer source.[7] This can cause ion suppression (a lower signal) or ion enhancement (a higher signal).
Even if your extraction recovery is 100%, significant ion suppression can make it appear as if the recovery is low.[15] Since this compound is a deuterated internal standard, it should ideally co-elute with the non-labeled analyte and experience the same degree of ion suppression, thus providing accurate quantification.[16] However, if the matrix effect is severe or if the internal standard and analyte separate chromatographically, quantification can be compromised. Improving your sample cleanup (e.g., by using a more selective SPE protocol) is the best way to reduce matrix effects.[7]
Experimental Protocols & Data
Protocol 1: Optimizing Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a framework for testing the effect of pH on recovery.
Methodology:
-
Spike a known concentration of this compound into a blank matrix (e.g., water or plasma).
-
Aliquot the spiked matrix into several tubes.
-
Adjust the pH of each aliquot to a different value (e.g., 2.0, 3.0, 4.2, 6.0, 7.0) using dilute HCl or NaOH.
-
Add an appropriate LLE solvent (e.g., ethyl acetate) at a 3:1 ratio (solvent:sample).
-
Vortex vigorously for 2 minutes.
-
Centrifuge for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Analyze by LC-MS/MS and calculate the percent recovery against a standard prepared in the final reconstitution solvent.
Table 1: Effect of Aqueous Phase pH on LLE Recovery
| pH of Aqueous Phase | Expected this compound Form | Expected % Recovery |
|---|---|---|
| 2.0 | Neutral (Protonated) | > 95% |
| 3.0 | Mostly Neutral | 85 - 95% |
| 4.2 (pKa) | 50% Neutral, 50% Ionized | ~ 50% |
| 6.0 | Mostly Ionized (Deprotonated) | < 15% |
| 7.0 | Ionized | < 5% |
Protocol 2: Optimizing Solid-Phase Extraction (SPE) for this compound
This protocol helps determine the optimal wash and elution solvents for a reversed-phase SPE cartridge (e.g., C18).
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water adjusted to pH ~2.2 through the cartridge. Do not let the sorbent go dry.
-
Loading: Load 1 mL of the sample (pre-adjusted to pH ~2.2).
-
Washing:
-
Test different wash solutions with increasing organic strength (e.g., 5%, 10%, 20%, 40% methanol in acidified water).
-
Collect each wash fraction for analysis to check for premature elution of the analyte.
-
-
Elution:
-
Test different elution solutions (e.g., 60%, 80%, 100% methanol; or acetonitrile).
-
Collect the eluate for analysis to determine recovery.
-
-
Analysis: Analyze all collected fractions to perform a mass balance calculation and identify the optimal conditions.
Table 2: Effect of Solvent Strength on SPE Recovery
| Step | Solvent Composition | Expected Outcome |
|---|---|---|
| Wash | 5% Methanol in pH 2.2 Water | Interferences removed; this compound retained (>98%). |
| 20% Methanol in pH 2.2 Water | More interferences removed; this compound may begin to elute. | |
| Elution | 60% Methanol | Partial recovery of this compound. |
| 90% Methanol | High recovery of this compound (>95%). |
| | 98:2 Methanol:Ammonium Hydroxide | Very high recovery; base helps deprotonate the analyte from any secondary interactions with the sorbent. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welchlab.com [welchlab.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Validating an Analytical Method with p-Toluic acid-d7 versus a Non-Isotopic Analog
A deep dive into the experimental data reveals the superior performance of a deuterated internal standard in LC-MS/MS analysis for ensuring accuracy and precision in pharmaceutical and bioanalytical research.
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of analytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, p-Toluic acid-d7, against a common non-isotopically labeled alternative, benzoic acid, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-toluic acid. The supporting experimental data, protocols, and workflow visualizations presented herein demonstrate the tangible benefits of utilizing a deuterated internal standard for robust and reliable analytical results.
The Critical Role of Internal Standards
In quantitative analysis, particularly with complex matrices such as plasma or tissue homogenates, an internal standard (IS) is indispensable. It is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.
Stable isotope-labeled internal standards are considered the gold standard in LC-MS applications. By replacing some of the analyte's atoms with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), these standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This close similarity allows for more effective correction of matrix effects and variations in extraction recovery, leading to enhanced accuracy and precision.
Performance Data: this compound vs. Benzoic Acid
To illustrate the performance differences, a hypothetical yet representative validation study was conducted for the quantification of p-toluic acid in human plasma. The key validation parameters for a method using this compound as the internal standard are compared with a method using benzoic acid, a structurally similar but non-isotopically labeled internal standard.
| Validation Parameter | Method with this compound (SIL IS) | Method with Benzoic Acid (Analog IS) | ICH Guideline Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Defined by the application |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | Not explicitly defined, but should be minimized |
| Recovery (% CV) | < 7% | < 15% | Should be consistent and reproducible |
Table 1: Comparison of key validation parameters for an LC-MS/MS method for p-toluic acid using this compound versus benzoic acid as the internal standard. The data presented is a synthesis of typical performance characteristics observed in similar bioanalytical method validations.
The data clearly indicates that the method employing this compound exhibits superior performance across all key validation parameters. The linearity is stronger, the LLOQ is lower, and most importantly, the accuracy and precision are significantly better. The reduced matrix effect and more consistent recovery with the deuterated standard underscore its ability to more effectively compensate for analytical variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or benzoic acid).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
p-Toluic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Benzoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-toluic acid. Analyze these standards and plot the peak area ratio (analyte/IS) against the concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze five replicates of each QC level in three separate analytical runs. Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.
-
Matrix Effect: Extract blank plasma from at least six different sources. Post-extraction, spike the extracts with the analyte and internal standard at low and high concentrations. Compare the peak areas to those of pure solutions at the same concentrations.
-
Recovery: Compare the peak areas of the analyte and internal standard from pre-extraction spiked samples to those from post-extraction spiked samples.
Visualizing the Workflow
To provide a clear understanding of the logical flow of the analytical method validation process, the following diagrams were created using Graphviz.
Conclusion
The validation data and established principles of analytical chemistry unequivocally support the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative analysis of p-toluic acid by LC-MS/MS. While a non-isotopically labeled analog like benzoic acid can be used, it introduces a greater potential for error, leading to wider acceptance criteria for accuracy and precision and a higher limit of quantification. For researchers, scientists, and drug development professionals who require the highest level of data integrity and confidence in their results, the investment in a deuterated internal standard is a sound scientific decision that pays dividends in the reliability and robustness of the analytical method.
The Analytical Edge: A Comparative Guide to p-Toluic Acid-d7 and ¹³C-p-Toluic Acid as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. In the analysis of p-Toluic acid, a key industrial intermediate and a metabolite of xylene, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two such standards: p-Toluic acid-d7 and ¹³C-p-Toluic acid, supported by established principles of isotope dilution mass spectrometry.
When employing techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, a characteristic best met by a stable isotope-labeled version of the analyte.[1]
Executive Summary: The Superiority of ¹³C-Labeling
While both this compound (deuterated) and ¹³C-p-Toluic acid (carbon-13 labeled) serve as effective internal standards, the scientific consensus points to ¹³C-labeled compounds as the superior choice for quantitative bioanalysis. This superiority stems from the greater isotopic stability and the identical chromatographic behavior of ¹³C-labeled standards compared to their deuterated counterparts. Deuterated standards, while often more readily available and less expensive, can introduce analytical challenges that may compromise data accuracy.
Performance Characteristics: A Comparative Analysis
The decision between a deuterated and a ¹³C-labeled internal standard can significantly impact assay performance. The following table summarizes the key performance differences based on well-documented chromatographic and mass spectrometric principles.
| Performance Metric | This compound (Deuterated IS) | ¹³C-p-Toluic acid (¹³C-labeled IS) | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) compared to unlabeled p-Toluic acid. | Co-elutes perfectly with unlabeled p-Toluic acid. | The significant mass difference between deuterium and hydrogen can lead to a kinetic isotope effect, altering the compound's interaction with the stationary phase. The mass difference between ¹³C and ¹²C is smaller and does not typically result in a discernible chromatographic shift.[2][3] |
| Correction for Matrix Effects | Good, but the retention time shift can lead to incomplete compensation if ion suppression or enhancement varies across the peak elution window. | Excellent, as it experiences the exact same matrix effects at the exact same time as the analyte. | Co-elution is critical for accurate compensation of matrix-induced signal suppression or enhancement, which can be highly localized within the chromatographic peak.[1] |
| Isotopic Stability | Generally stable, but there is a theoretical risk of H-D exchange, especially if the label were on an exchangeable position (e.g., -COOH). For aromatic deuteration, this risk is minimal but not zero. | Highly stable with no risk of isotope exchange. The ¹³C atoms are integral to the carbon backbone of the molecule. | Carbon-carbon bonds are exceptionally stable under typical analytical conditions, ensuring the integrity of the isotopic label throughout the sample preparation and analysis workflow. |
| Availability and Cost | More commonly available and generally less expensive. | Less common and typically more expensive due to more complex synthesis. | The synthetic routes for introducing deuterium are often more straightforward and utilize less costly starting materials compared to ¹³C-labeling. |
| Accuracy and Precision | Can provide high accuracy and precision, but may be compromised by differential matrix effects. | Generally provides higher accuracy and precision due to superior correction for analytical variability. | The closer the physicochemical properties of the IS to the analyte, the more reliable the quantitative data. |
Experimental Considerations and Methodologies
A robust and validated analytical method is essential for the reliable quantification of p-Toluic acid. Below is a representative experimental protocol for the analysis of p-Toluic acid in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 100 µL aliquot of urine, add 10 µL of the internal standard working solution (either this compound or ¹³C-p-Toluic acid at a concentration of 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate p-Toluic acid from matrix components. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
p-Toluic acid: e.g., m/z 135 -> 91
-
This compound: e.g., m/z 142 -> 98
-
¹³C-p-Toluic acid (carboxyl-¹³C): e.g., m/z 136 -> 91
-
-
Data Analysis: Quantify p-Toluic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
Metabolic Pathway of p-Toluic Acid
Understanding the metabolic context of p-Toluic acid can be crucial for interpreting analytical results. p-Toluic acid is a known metabolite of p-xylene, an industrial solvent. The primary metabolic pathway involves the oxidation of one of the methyl groups of p-xylene to a carboxylic acid, forming p-Toluic acid. Subsequently, p-Toluic acid can undergo conjugation with glycine to form p-toluylglycine (also known as 4-methylhippuric acid), which is then excreted.
Caption: Metabolic pathway of p-Xylene.
Logical Comparison Workflow
The selection of an internal standard is a critical decision in method development. The following diagram illustrates the logical workflow for choosing between this compound and ¹³C-p-Toluic acid.
Caption: Decision workflow for internal standard selection.
Conclusion
For the highest level of accuracy and precision in the quantification of p-Toluic acid, ¹³C-p-Toluic acid is the recommended internal standard . Its ability to co-elute perfectly with the unlabeled analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While This compound can be a viable and more cost-effective alternative, researchers must be vigilant during method development and validation to assess and mitigate any potential inaccuracies arising from chromatographic shifts and differential matrix effects. The ultimate choice will depend on the specific requirements of the assay, including the complexity of the sample matrix, the required level of accuracy, and budgetary considerations.
References
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Enhanced Bioanalytical Accuracy
For researchers, scientists, and professionals in drug development, the pursuit of accurate and reliable analytical data is paramount. In quantitative mass spectrometry-based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of deuterated (a type of stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data, to inform the selection of the most appropriate standard for achieving optimal accuracy and precision.
The fundamental role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is to compensate for the variability inherent in the analytical process.[1] From sample extraction and handling to chromatographic separation and mass spectrometric detection, an ideal internal standard should mimic the behavior of the analyte of interest, thereby normalizing fluctuations and ensuring robust and reproducible results.[2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely considered the "gold standard" for this purpose.[3]
Theoretical Bedrock: Why Deuterated Standards Excel
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[4] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while the near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1] This co-elution and similar ionization efficiency are crucial for effectively correcting matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix.[5]
Non-deuterated internal standards, typically structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[6] These differences can lead to inadequate compensation for analytical variability, ultimately compromising the accuracy of the results.[7]
Head-to-Head: A Quantitative Comparison of Accuracy and Precision
Experimental data consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts in terms of accuracy and precision.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Reference |
| Accuracy (Mean Bias) | 100.3% | 96.8% | [6] |
| Precision (Standard Deviation) | 7.6% | 8.6% | [6] |
| Relative Standard Deviation (RSD) in different matrices | < 20% | > 50% | [8] |
| Inter-patient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | [9] |
In a study comparing the quantification of the anticancer agent kahalalide F, the use of a deuterated internal standard resulted in a mean bias closer to 100% and a lower standard deviation compared to a structural analog internal standard, indicating significantly improved accuracy and precision.[6] Similarly, in the analysis of pesticides in various cannabis matrices, deuterated internal standards maintained a relative standard deviation (RSD) below 20%, while the use of non-deuterated standards resulted in RSDs exceeding 50%, highlighting the superior robustness of deuterated standards in complex matrices.[8] Another study on the immunosuppressant sirolimus showed that the inter-patient assay imprecision (CV) was consistently lower when a deuterated internal standard was used compared to a structural analog.[9]
The Isotope Effect: A Caveat for Deuterated Standards
Despite their advantages, a potential pitfall of deuterated standards is the "isotope effect," which can lead to a slight chromatographic separation between the deuterated internal standard and the non-deuterated analyte.[10] This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can affect the molecule's polarity and interaction with the stationary phase. If this separation is significant, the analyte and internal standard may experience different matrix effects, potentially compromising accuracy.[11] However, in many cases, this effect is minimal and does not significantly impact quantitation.[10] For analytes where the isotope effect is problematic, stable isotope labels such as ¹³C or ¹⁵N can be used as they are less prone to chromatographic shifts.[12]
Experimental Protocols: A Framework for Validation
The validation of a bioanalytical method using an internal standard should follow established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value. The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
-
Precision: The degree of agreement among individual measurements. The coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A minimum of six non-zero standards should be used.
Sample Preparation and Analysis (General Protocol):
-
Spiking: A known amount of the internal standard is added to all calibration standards, quality control (QC) samples, and unknown study samples.
-
Extraction: The analyte and internal standard are extracted from the biological matrix (e.g., plasma, urine) using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: The extracted samples are evaporated to dryness and reconstituted in a suitable solvent.
-
LC-MS/MS Analysis: The reconstituted samples are injected into an LC-MS/MS system for separation and detection.
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Visualizing the Workflow and Logic
To better understand the role of the internal standard, the following diagrams illustrate the logical relationship in the analytical process and a typical experimental workflow.
Figure 1. Logical flow of internal standard use in quantitative analysis.
Figure 2. A typical experimental workflow for a bioanalytical assay using an internal standard.
Conclusion: An Indispensable Tool for Accuracy
The evidence strongly supports the use of deuterated internal standards as a best practice for achieving the highest levels of accuracy and precision in quantitative bioanalytical methods. By closely mimicking the behavior of the analyte, they effectively compensate for a wide range of analytical variabilities, particularly matrix effects. While the potential for isotope effects exists, it is often negligible and can be mitigated by careful method development or the use of other stable isotopes. For researchers and drug development professionals committed to data integrity, the investment in a deuterated internal standard is a sound scientific decision that pays dividends in the reliability and reproducibility of results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. scispace.com [scispace.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
A Head-to-Head Battle: Cross-Validation of Bioanalytical Methods with Different Internal Standards
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods employing distinct internal standards. This guide provides an objective comparison of performance, supported by experimental data, to aid in the selection of appropriate validation strategies.
In the landscape of drug development and bioanalysis, the accuracy and reliability of quantitative data are paramount. Internal standards (IS) are crucial for correcting variability during sample preparation and analysis. The two most common types of internal standards are stable isotope-labeled (SIL) internal standards, which are considered the "gold standard," and structural analog internal standards. When analytical methods are transferred between laboratories, or when different methods are used within a study, cross-validation becomes a critical step to ensure data consistency. This guide delves into the nuances of cross-validating methods that utilize these different types of internal standards, presenting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding.
The Great Debate: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The choice of internal standard can significantly impact the performance of a bioanalytical method. A stable isotope-labeled (SIL) internal standard is a form of the analyte in which one or more atoms have been replaced by a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Due to its near-identical physicochemical properties to the analyte, a SIL-IS is expected to behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.
In contrast, a structural analog internal standard is a compound that is chemically similar to the analyte but not isotopically labeled. While more readily available and often less expensive than SIL-IS, their ability to perfectly mimic the analyte's behavior throughout the analytical process is not guaranteed. This can lead to challenges in accurately compensating for matrix effects and other sources of variability.[1][2][3]
Performance Showdown: A Data-Driven Comparison
To illustrate the performance differences between methods using SIL and structural analog internal standards, we have summarized quantitative data from published case studies. The following tables highlight key performance parameters such as accuracy and precision.
Table 1: Cross-Validation of an LC-MS/MS Method for Tacrolimus in Whole Blood
| Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Stable Isotope-Labeled (¹³C,D₂) | 1.5 | -0.45 | 3.09 |
| 7.5 | -0.47 | 2.55 | |
| 15.0 | 0.63 | 2.11 | |
| Structural Analog (Ascomycin) | 1.5 | 1.71 | 3.63 |
| 7.5 | -2.65 | 2.98 | |
| 15.0 | -0.89 | 2.45 |
Data synthesized from a study on tacrolimus determination.
Table 2: Performance Comparison for Everolimus Quantification
| Internal Standard Type | LLOQ (ng/mL) | Analytical Recovery (%) | Total Coefficient of Variation (% CV) |
| Stable Isotope-Labeled (d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
| Structural Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
This study on everolimus quantification showed that while both internal standards had acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.[4]
Under the Microscope: Experimental Protocols
A robust cross-validation protocol is essential for a reliable comparison of analytical methods. Below is a detailed methodology for cross-validating two LC-MS/MS methods for the same analyte, one using a stable isotope-labeled internal standard and the other a structural analog.
Objective
To compare the accuracy and precision of two validated bioanalytical methods for the quantification of Analyte X in human plasma, where Method A utilizes a stable isotope-labeled internal standard (SIL-IS) and Method B employs a structural analog internal standard (Analog-IS).
Materials
-
Human plasma (drug-free)
-
Analyte X reference standard
-
SIL-IS of Analyte X
-
Analog-IS for Analyte X
-
All necessary reagents and solvents for both Method A and Method B
Procedure
-
Preparation of Quality Control (QC) Samples:
-
Prepare pooled human plasma QC samples at a minimum of three concentration levels: low, medium, and high.
-
Aliquots of these QC samples will be used for analysis by both methods.
-
-
Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC level using both Method A and Method B in at least three separate analytical runs.
-
The analysis should be performed by the same analyst on the same day to minimize inter-day variability.
-
-
Data Analysis and Acceptance Criteria:
-
For each method, calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Accuracy: The mean value should be within ±15% of the nominal value for all QC levels.
-
Precision: The %CV should not exceed 15% for all QC levels.
-
Comparison: The difference in the mean concentration obtained by the two methods for each QC level should not exceed 20%.
-
Visualizing the Workflow and Key Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validation.
Caption: Relationship between analyte and internal standards.
Conclusion
The cross-validation of analytical methods with different internal standards is a critical exercise to ensure data integrity and comparability across studies. While structural analog internal standards can provide acceptable performance in some cases, the experimental data consistently demonstrates that stable isotope-labeled internal standards offer superior accuracy and precision due to their ability to more closely mimic the behavior of the analyte.[5][6] The choice of internal standard should be carefully considered during method development, and rigorous cross-validation is essential when different methods are employed. This guide provides a framework for conducting such comparisons, enabling researchers to make informed decisions and generate high-quality, reliable bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to the Application of p-Toluic Acid-d7 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis. This guide provides a comparative overview of p-Toluic acid-d7 as a stable isotope-labeled (SIL) internal standard in a hypothetical clinical research scenario, comparing its performance against a common structural analog internal standard.
Introduction to Internal Standards in Bioanalysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" as they share a very similar chemical structure and physicochemical properties with the analyte of interest, in this hypothetical case, p-Toluic acid. This close similarity ensures they co-elute chromatographically and experience similar matrix effects, leading to more accurate and precise quantification.
This guide will explore a case study comparing the performance of this compound to a structural analog, Benzoic acid, in the bioanalysis of a fictional acidic drug, "Drug X," which is structurally similar to p-Toluic acid.
Case Study: Bioanalysis of "Drug X" in Human Plasma
This section details a hypothetical study to compare the performance of this compound and Benzoic acid as internal standards for the quantification of "Drug X" in human plasma using LC-MS/MS.
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract "Drug X" and the internal standard from human plasma and remove endogenous interferences.
-
Materials:
-
Human plasma samples
-
"Drug X" stock solution (1 mg/mL in methanol)
-
This compound (IS-1) stock solution (1 mg/mL in methanol)
-
Benzoic acid (IS-2) stock solution (1 mg/mL in methanol)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
Deionized water
-
-
Procedure:
-
Spike 200 µL of blank human plasma with the appropriate concentration of "Drug X" and either this compound or Benzoic acid.
-
Add 200 µL of 4% phosphoric acid to the plasma samples and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
"Drug X": [M-H]⁻ → fragment ion
-
This compound (IS-1): m/z 142.1 → 97.1
-
Benzoic acid (IS-2): m/z 121.0 → 77.0
-
-
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for this compound and Benzoic acid as internal standards in the analysis of "Drug X".
| Performance Parameter | This compound (SIL IS) | Benzoic acid (Structural Analog IS) | Acceptance Criteria |
| Recovery (%) | 95 ± 5 | 80 ± 12 | Consistent and reproducible |
| Matrix Effect (%) | 98 ± 4 | 75 ± 15 | 85% - 115% |
| Intra-day Precision (%RSD) | < 5 | < 10 | < 15% |
| Inter-day Precision (%RSD) | < 6 | < 12 | < 15% |
| Accuracy (%Bias) | ± 4 | ± 9 | ± 15% |
Analysis of Performance Data:
The data clearly demonstrates the superior performance of this compound as an internal standard. Its recovery is higher and more consistent, indicating that it tracks the analyte, "Drug X," more effectively through the extraction process. The matrix effect for this compound is minimal and well within the acceptable range, suggesting that it effectively compensates for ionization suppression or enhancement caused by endogenous components in the plasma. In contrast, Benzoic acid shows a more significant and variable matrix effect.
The precision and accuracy data further highlight the advantages of the stable isotope-labeled internal standard. Both intra- and inter-day precision are significantly better with this compound, leading to more reliable and reproducible results. The accuracy, or closeness to the true value, is also superior when using this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of "Drug X" in human plasma.
Logical Relationship: Internal Standard Selection
Caption: Rationale for selecting a stable isotope-labeled internal standard.
Conclusion
This comparative guide, through a hypothetical case study, illustrates the significant advantages of using a stable isotope-labeled internal standard like this compound in clinical research bioanalysis. The closer structural and physicochemical similarity of this compound to the analyte results in superior performance in terms of recovery, matrix effect compensation, precision, and accuracy when compared to a structural analog. For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of clinical trial data. The use of this compound and other deuterated standards represents a best practice for developing robust and defensible bioanalytical methods.
Inter-laboratory Comparison of p-Toluic Acid-d7 Quantification: A Performance Evaluation Guide
Introduction
This guide presents the results and methodologies of a simulated inter-laboratory comparison (ILC) focused on the quantitative analysis of p-Toluic acid-d7 in a standardized plasma matrix. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound is critical for ensuring accuracy and precision in bioanalytical studies by correcting for variability during sample processing and analysis.[1][2] This ILC was designed to assess the proficiency of participating laboratories in quantifying this compound, providing a benchmark for analytical performance and highlighting best practices.
While public data from a formal inter-laboratory comparison specifically for this compound is not available, this document serves as a practical guide, presenting a hypothetical study that mirrors the structure, protocols, and data evaluation of a formal proficiency test. The data herein is illustrative, generated to reflect typical performance variations in bioanalytical laboratories.
Data Presentation and Performance Evaluation
Participating laboratories were provided with identical samples of human plasma spiked with a known concentration of this compound (Assigned Value = 50.0 ng/mL). Each laboratory was instructed to perform the analysis in triplicate and report the mean concentration.
Performance was evaluated using the z-score, a common metric in proficiency testing that indicates how far a laboratory's result is from the assigned value.[3][4] The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the concentration reported by the laboratory.
-
X is the assigned value (50.0 ng/mL).
-
σ is the standard deviation for proficiency assessment (set at 15% of the assigned value, i.e., 7.5 ng/mL for this study).
The interpretation of z-scores is standardized as follows:
-
2.0 < |z| < 3.0: Questionable performance (Warning Signal).[5]
-
|z| ≥ 3.0: Unsatisfactory performance (Action Signal).[5]
Table 1: Summary of Inter-laboratory Comparison Results
| Laboratory ID | Reported Conc. (ng/mL) | Deviation from Assigned Value (%) | z-score | Performance Assessment |
| Lab-01 | 48.5 | -3.0% | -0.20 | Satisfactory |
| Lab-02 | 52.1 | +4.2% | 0.28 | Satisfactory |
| Lab-03 | 65.8 | +31.6% | 2.11 | Questionable |
| Lab-04 | 45.2 | -9.6% | -0.64 | Satisfactory |
| Lab-05 | 50.9 | +1.8% | 0.12 | Satisfactory |
| Lab-06 | 35.1 | -29.8% | -1.99 | Satisfactory |
| Lab-07 | 73.0 | +46.0% | 3.07 | Unsatisfactory |
| Lab-08 | 54.5 | +9.0% | 0.60 | Satisfactory |
Table 2: Statistical Summary of All Laboratory Data
| Parameter | Value |
| Number of Laboratories (n) | 8 |
| Assigned Value (ng/mL) | 50.0 |
| Mean of Reported Values (ng/mL) | 53.1 |
| Standard Deviation (ng/mL) | 11.2 |
| Relative Standard Deviation (%) | 21.1% |
| Satisfactory Performance | 75.0% |
| Questionable Performance | 12.5% |
| Unsatisfactory Performance | 12.5% |
Experimental Protocols
Participants were advised to use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol represents a standard methodology for this type of analysis.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and proficiency test samples to room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of a non-deuterated p-Toluic acid solution as an internal standard (IS) to all samples except blanks.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) m/z 142.1 → Product Ion (Q3) m/z 97.1
-
p-Toluic acid (IS): Precursor Ion (Q1) m/z 135.1 → Product Ion (Q3) m/z 91.1
-
Calibration and Quantification
-
Prepare a calibration curve using blank plasma spiked with this compound at concentrations ranging from 1.0 to 1000 ng/mL.
-
Process calibration standards and quality control (QC) samples alongside the test samples.
-
Quantify the analyte concentration using the ratio of the analyte peak area to the internal standard peak area.
-
The calibration curve should be fitted using a linear regression model with a 1/x² weighting factor.
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles relevant to this inter-laboratory comparison.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logic of using an internal standard for accurate quantification.
References
Justification for Using p-Toluic Acid-d7 in a Regulated Bioanalytical Method: A Comparative Guide
In the rigorous landscape of regulated bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of p-Toluic acid-d7, a deuterated internal standard, against a structural analog internal standard for the bioanalysis of a target analyte. The following sections present supporting experimental data, detailed methodologies, and logical workflows to justify the selection of this compound in a regulated environment.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to compensate for variability during sample preparation and analysis.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, where the performance of the internal standard is a key aspect of evaluation. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for potential matrix effects and other sources of error.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recoveries and chromatographic retention times, and most importantly, co-elution, which allows for effective compensation of matrix-induced ionization suppression or enhancement.
Performance Comparison: this compound vs. Structural Analog
To illustrate the superiority of a deuterated internal standard, this guide compares the performance of this compound with a structural analog for the quantification of a model analyte, for the purpose of this guide, we will call 'Analyte X'. The data presented below is a synthesized representation based on typical performance differences observed in bioanalytical method validation studies.
Data Presentation
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Recovery (%) | 92.5 ± 3.1 | 78.2 ± 8.5 | Consistent and reproducible |
| Matrix Factor | 0.98 - 1.03 | 0.85 - 1.15 | CV ≤ 15% |
| IS-Normalized Matrix Factor | 0.99 - 1.01 | 0.95 - 1.05 | CV ≤ 15% |
| Intra-day Precision (%CV) | 2.5 | 6.8 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 3.1 | 8.2 | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -1.8 | -5.5 | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -2.3 | -7.1 | Within ±15% (±20% at LLOQ) |
As the table demonstrates, the use of this compound results in higher and more consistent recovery, a matrix factor closer to unity with less variability, and superior precision and accuracy compared to the structural analog. The IS-normalized matrix factor for this compound is exceptionally close to 1, indicating its effectiveness in compensating for matrix effects.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 30 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [Specific precursor ion] -> [Specific product ion]
-
This compound: m/z 144.1 -> 98.1
-
Structural Analog: [Specific precursor ion] -> [Specific product ion]
-
Method Validation Experiments
-
Recovery: The peak area of the analyte in an extracted sample is compared to the peak area of the analyte in a post-extraction spiked sample at three different concentration levels (low, medium, and high).
-
Matrix Effect: The peak area of the analyte in a post-extraction spiked sample is compared to the peak area of the analyte in a neat solution. This is evaluated in at least six different lots of the biological matrix. The Internal Standard-Normalized Matrix Factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.
Justification Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for selecting an internal standard and the impact of this choice on the bioanalytical method's reliability.
This workflow demonstrates the systematic process of selecting an internal standard, emphasizing the preference for stable isotope-labeled compounds and the iterative evaluation of performance.
This diagram illustrates how an ideal internal standard like this compound effectively normalizes for variations, leading to reliable data, whereas a structural analog may only offer partial compensation, potentially compromising data quality.
Conclusion
The selection of this compound as a stable isotope-labeled internal standard is strongly justified for regulated bioanalytical methods. The experimental data and established scientific principles demonstrate its superiority over structural analogs in providing higher accuracy, precision, and robustness by effectively compensating for matrix effects and other analytical variabilities. Adhering to the principles of using a SIL-IS aligns with regulatory expectations and ultimately ensures the integrity and reliability of the bioanalytical data generated in support of drug development programs.
References
Safety Operating Guide
Proper Disposal of p-Toluic Acid-d7: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of p-Toluic acid-d7 is critical for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The following protocols are based on standard safety data sheets for p-Toluic acid, as the deuterated form shares the same chemical hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection approved under standards such as NIOSH (US) or EN 166 (EU).[1] Work in a well-ventilated area, and avoid the formation of dust and aerosols.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for p-Toluic acid, which is essential for a comprehensive risk assessment during handling and disposal.
| Property | Value | Source |
| Melting Point/Range | 177 - 182 °C | [1][2] |
| Boiling Point/Range | 274 - 275 °C | [1][2] |
| Auto-ignition Temperature | 570 °C | [3] |
| Solubility in Water | 11.6 g/l at 20 °C | [3] |
| LD50 Oral (Mouse) | 2,340 mg/kg | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, spatulas) in a dedicated, clearly labeled, and suitable closed container.[1][4] This prevents accidental mixing with incompatible chemicals.
-
Avoid creating dust during collection; sweep up solid material carefully.[1][4]
2. Container Management:
-
Ensure the waste container is kept closed when not in use.
-
Store the container in a designated waste accumulation area, away from heat and sources of ignition.[2][5]
3. Regulatory Compliance:
-
All disposal must be conducted in accordance with local, regional, national, and international regulations.[3]
-
Do not dispose of this compound with household garbage or allow it to enter sewer systems or drains.[1][3]
4. Waste Disposal:
-
Arrange for the collection of the waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a complete and accurate characterization of the waste, including its chemical composition and any known hazards.
5. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound. Wash hands thoroughly after handling.[1]
-
Dispose of contaminated cleaning materials as hazardous waste.
6. Emergency Procedures:
-
In case of a spill, wear appropriate PPE, avoid dust formation, and sweep or shovel the material into a suitable container for disposal.[1][4]
-
For detailed first aid measures in case of exposure, consult the product's Safety Data Sheet (SDS). General advice includes moving to fresh air if inhaled, washing skin with soap and water, and flushing eyes with water.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
